molecular formula C15H17NO2 B1604572 4-(Benzylaminomethyl)-2-methoxyphenol CAS No. 69875-94-1

4-(Benzylaminomethyl)-2-methoxyphenol

Katalognummer: B1604572
CAS-Nummer: 69875-94-1
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: KXXBEKGUFGRVPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzylaminomethyl)-2-methoxyphenol is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Benzylaminomethyl)-2-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Benzylaminomethyl)-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylaminomethyl)-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(benzylamino)methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-18-15-9-13(7-8-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXBEKGUFGRVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329511
Record name 4-[(benzylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69875-94-1
Record name 4-[(benzylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69875-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Benzylvanillylamine: Structural Identity, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, molecular weight, synthesis, and biological context of N-benzylvanillylamine , a significant intermediate in vanilloid pharmacology.

Chemical Identity and Structure

N-benzylvanillylamine is a secondary amine structurally derived from the vanilloid class of compounds. It serves as a critical pharmacophore in the study of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulation, often acting as a structural probe to understand the role of the amide linker found in potent agonists like capsaicin.

Nomenclature and Identifiers
  • Common Name: N-Benzylvanillylamine

  • Systematic IUPAC Name: 4-((Benzylamino)methyl)-2-methoxyphenol

  • Alternative Names: N-Benzyl-4-hydroxy-3-methoxybenzylamine; N-Vanillylbenzylamine

  • Chemical Formula:

    
    
    
  • Molecular Weight: 243.30 g/mol

Structural Analysis

The molecule consists of a vanillyl headgroup (4-hydroxy-3-methoxybenzyl) linked to a benzyl ring via a secondary amine. This structure mimics the lipophilic and hydrogen-bonding domains of capsaicin but replaces the rigid amide bond with a more flexible amine linkage.

FeatureDescriptionFunction in SAR (Structure-Activity Relationship)
Vanillyl Head 4-Hydroxy-3-methoxyphenylCritical for hydrogen bonding with TRPV1 (Tyr511/Ser512).
Linker Secondary Amine (-NH-CH2-)Increases flexibility and basicity compared to the amide bond in capsaicin.
Lipophilic Tail Benzyl GroupProvides hydrophobic interaction (Van der Waals) within the binding pocket.
Physicochemical Properties (Predicted)
PropertyValueNote
Molecular Weight 243.30 g/mol Monoisotopic Mass: 243.1259 Da
Physical State SolidTypically a white to off-white crystalline powder.
Melting Point ~85–95 °CEstimated based on similar benzylamine derivatives.
LogP ~2.5–3.0Moderate lipophilicity, suitable for membrane penetration.
pKa (Base) ~9.0–9.5Protonated at physiological pH (dominant species is cationic).

Synthesis and Manufacturing

The most robust route for synthesizing N-benzylvanillylamine is reductive amination . This "one-pot" or stepwise protocol ensures high yield and minimizes over-alkylation.

Reaction Mechanism
  • Imine Formation: Condensation of Vanillin (aldehyde) with Benzylamine (primary amine) to form the imine intermediate (Schiff base).

  • Reduction: Selective reduction of the imine bond using a hydride source (e.g., Sodium Borohydride) to yield the secondary amine.

Synthetic Workflow (Graphviz)

Synthesis Vanillin Vanillin (C8H8O3) Imine Imine Intermediate (Schiff Base) Vanillin->Imine Benzylamine Benzylamine (C7H9N) Benzylamine->Imine Product N-Benzylvanillylamine (C15H17NO2) Imine->Product Step1 Step 1: Condensation Solvent: MeOH/EtOH - H2O Step2 Step 2: Reduction Reagent: NaBH4 0°C to RT

Figure 1: Two-stage reductive amination pathway for N-benzylvanillylamine synthesis.

Detailed Experimental Protocol

Reagents: Vanillin (1.0 eq), Benzylamine (1.0 eq), Methanol (solvent), Sodium Borohydride (


, 1.5 eq).
  • Imine Formation: Dissolve vanillin (1.52 g, 10 mmol) in anhydrous methanol (20 mL). Add benzylamine (1.07 g, 10 mmol) dropwise. Stir at room temperature for 2–4 hours. Monitoring: TLC should show disappearance of vanillin and appearance of a less polar imine spot.

  • Reduction: Cool the solution to 0°C in an ice bath. Carefully add

    
     (0.57 g, 15 mmol) in small portions (exothermic hydrogen evolution).
    
  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench with water (50 mL). Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, DCM:MeOH 95:5) to obtain the pure amine.

Analytical Characterization

Verification of the structure requires spectroscopic analysis to confirm the presence of the secondary amine and the integrity of the vanillyl ring.

Nuclear Magnetic Resonance (NMR) Data (Expected)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

6.6 – 6.9Multiplet3HVanillyl Aromatic Protons

7.2 – 7.4Multiplet5HBenzyl Aromatic Protons

3.70Singlet2HVanillyl


3.78Singlet2HBenzyl


3.85Singlet3HMethoxy (

)

~2.0Broad Singlet1HAmine (

)
Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode)

  • Molecular Ion:

    
     calculated for 
    
    
    
    : 244.13 m/z.
  • Fragmentation: Characteristic loss of the benzyl group (

    
    ) or tropylium ion formation.
    

Biological Context: TRPV1 Modulation

N-benzylvanillylamine is a key molecule in understanding the pharmacophore of vanilloids. While capsaicin (an amide) is a potent agonist, the reduction of the amide bond to a secondary amine (as in N-benzylvanillylamine) significantly alters pharmacological activity.

Mechanism of Action
  • Loss of Agonism: The rigid amide bond in capsaicin is crucial for orienting the lipophilic tail into the binding pocket of TRPV1. The flexible amine linker in N-benzylvanillylamine disrupts this precise alignment, often resulting in weak agonism or antagonism .

  • Desensitization: Like many vanilloids, it may cause rapid desensitization of the channel, rendering neurons refractory to further stimuli.

Structural Comparison (Graphviz)

SAR Capsaicin Capsaicin (Amide) Potent Agonist Rigid Linker (-CO-NH-) Target TRPV1 Receptor (Binding Pocket) Capsaicin->Target High Affinity Activation NBenzyl N-Benzylvanillylamine (Amine) Weak Agonist / Antagonist Flexible Linker (-CH2-NH-) NBenzyl->Target Altered Affinity Blockade/Desensitization

Figure 2: Structure-Activity Relationship (SAR) comparison between Capsaicin and N-Benzylvanillylamine.

References

  • PubChem. N-(4-Hydroxy-3-methoxybenzylidene)benzylamine (Imine Precursor). National Library of Medicine. Available at: [Link]

  • Frontiers in Pharmacology. TRPV1 Function at Central Synapses in Health and Disease. Available at: [Link]

  • Journal of Chemical Education. Vanillin Synthesis and Derivatives. Available at: [Link]

Safe Handling and Pharmacological Profiling of Vanillylamine Benzyl Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vanillylamine (4-hydroxy-3-methoxybenzylamine) serves as the critical biogenic precursor for the synthesis of capsaicinoids and a vast array of synthetic vanilloids[1]. In modern drug development, synthetic modifications of this scaffold—specifically the generation of vanillylamine benzyl derivatives and extended acyl-chain analogs—have yielded a new class of ultra-potent Transient Receptor Potential Vanilloid 1 (TRPV1) modulators[2].

Because these synthetic derivatives often exhibit binding affinities and lipophilicity profiles orders of magnitude higher than natural capsaicin, standard safety protocols designed for base vanillylamine are fundamentally insufficient[3]. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, causality-driven framework for the safe handling, chemical profiling, and experimental application of high-potency vanillylamine derivatives.

Part 1: Chemical Identification & Pharmacological Causality

To handle a chemical safely, one must understand its mechanism of action. Vanillylamine derivatives are not merely chemical irritants; they are highly specific neurotoxins at elevated doses.

Mechanism of Action: The TRPV1 Pathway

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory nociceptors[4]. Vanillylamine benzyl derivatives act as high-affinity ligands that bind to an intracellular pocket located between the S3 and S4 transmembrane domains of the receptor[3].

  • Acute Phase: Binding induces a conformational change that gates the channel, leading to a massive influx of calcium (

    
    ) and sodium (
    
    
    
    ) ions. This triggers the immediate exocytosis of Substance P and Calcitonin Gene-Related Peptide (CGRP), causing intense neurogenic inflammation and acute burning pain[4].
  • Therapeutic/Chronic Phase: Prolonged intracellular

    
     elevation activates calcineurin-dependent pathways, which ultimately desensitize the receptor and cause temporary retraction of the nerve terminal (defunctionalization)[5]. This mechanism is highly sought after for chronic pain management[2].
    

The Causality of Risk: The addition of a benzyl group or extended lipophilic chains to the vanillylamine scaffold drastically increases the molecule's partition coefficient (LogP). This means the derivative will penetrate the lipid-rich stratum corneum of human skin almost instantaneously upon contact, bypassing standard aqueous barriers[2].

Part 2: Upgraded Safety Data Sheet (SDS) for High-Potency Vanilloids

While base vanillylamine hydrochloride is classified primarily as a Category 2 Skin/Eye Irritant[6], experimental benzyl derivatives must be handled under Highly Potent Active Pharmaceutical Ingredient (HPAPI) protocols.

Section A: Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 1) - Upgraded due to extreme lipophilicity.

    • Serious Eye Damage (Category 1)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract)[6]

  • Signal Word: DANGER

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Extreme risk of neurogenic inflammation.

Section B: Causality-Driven First Aid Measures

Standard SDS protocols often recommend flushing with water for 15 minutes[6]. For highly lipophilic vanillylamine derivatives, water alone is contraindicated.

  • Skin Contact: Water will repel the lipophilic compound, spreading it across a larger surface area and driving it deeper into the epidermis. Protocol: Immediately swab the affected area with Polyethylene Glycol 300 (PEG-300) or high-proof ethanol to solubilize the vanilloid. Follow with a thorough wash using an alkaline detergent and cool water (warm water opens pores and exacerbates absorption).

  • Inhalation: Aerosolized vanilloids cause immediate, severe bronchospasm. Evacuate to fresh air immediately. Administer oxygen if breathing is labored.

  • Eye Contact: Flush with copious amounts of normal saline (not pure water) for at least 15 minutes. Remove contact lenses immediately[6].

Section C: Engineering Controls & PPE
  • Ventilation: All powder handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with HEPA filtration.

  • Hand Protection: Double-gloving is mandatory. Use an inner latex glove for dexterity and an outer Nitrile or Neoprene glove. Vanilloids can permeate thin latex over time.

Part 3: Experimental Workflows & Handling Protocols

Every protocol must be a self-validating system to ensure both data integrity and operator safety.

Protocol 1: Safe Reconstitution of Lyophilized Powder

Objective: Prepare a 10 mM stock solution without generating hazardous aerosols.

  • Pre-Centrifugation (Validation Step): Before opening the vial, centrifuge at 3,000 x g for 60 seconds. Causality: Shipping often causes static cling of the powder to the cap. Opening an uncentrifuged vial releases micro-aerosols of potent TRPV1 agonists into the breathing zone.

  • Solvation: Inside the BSC, carefully inject anhydrous Dimethyl Sulfoxide (DMSO) directly into the vial to achieve a 10 mM concentration.

  • Dissolution: Triturate gently using a positive-displacement pipette. Do not vortex vigorously, as this introduces microbubbles that can aerosolize upon opening.

  • Storage: Aliquot into amber glass vials (vanilloids can be light-sensitive) and store at -80°C[7].

Protocol 2: In Vitro Calcium Flux Assay (TRPV1 Activation)

Objective: Quantify the EC50 of the vanillylamine benzyl derivative.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

  • Washing (Validation Step): Wash cells three times with assay buffer to remove extracellular dye, preventing high background fluorescence.

  • Compound Addition: Using an automated liquid handler, inject the vanillylamine derivative (serial dilutions from 1 pM to 1 µM).

  • Measurement: Immediately record fluorescence (Ex: 494 nm / Em: 516 nm) using a microplate reader. The rapid spike in fluorescence directly correlates to TRPV1-mediated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     influx.
    

Part 4: Quantitative Data Summaries

Table 1: Comparative Hazard Profile and PPE Requirements

Compound ClassLipophilicity (LogP)Primary HazardRequired PPEDecontamination Solvent
Base Vanillylamine HCl~0.8Skin/Eye Irritant (Cat 2)Single Nitrile Gloves, Safety GlassesSoap and Water
Capsaicin (Natural)~3.0Severe Irritant, SensitizerDouble Gloves, Goggles, Fume HoodEthanol / PEG-300
Vanillylamine Benzyl Deriv. >4.5 HPAPI, Extreme Neurotoxin Double Gloves, Respirator, BSC PEG-300 / Alkaline Soap

Table 2: Comparative Pharmacological Potency (TRPV1 Activation)

LigandTargetEC50 (In Vitro Ca2+ Flux)Clinical Application
VanillylamineTRPV1> 10 µM (Weak)Biosynthetic Precursor
CapsaicinTRPV1~ 700 nMTopical Analgesic
Resiniferatoxin (RTX)TRPV1~ 0.1 nMIntractable Pain / Oncology
Synthetic Benzyl Deriv. TRPV1 ~ 5 - 50 nM Advanced Drug Development

Part 5: Visualizations

TRPV1_Pathway VD Vanillylamine Benzyl Derivative (High-Affinity Ligand) TRPV1 TRPV1 Receptor (Open State) VD->TRPV1 Binds S3-S4 pocket Ca2 Massive Ca2+ Influx TRPV1->Ca2 Channel gating SubP Substance P Release (Acute Nociception) Ca2->SubP Vesicle exocytosis Desens Receptor Desensitization (Defunctionalization) Ca2->Desens Calcineurin pathway Analgesia Therapeutic Analgesia Desens->Analgesia Nerve terminal retraction

Fig 1. TRPV1 activation and subsequent nociceptor defunctionalization by vanillylamine derivatives.

Spill_Response Spill Spill Detected (Powder/Solution) Evac Evacuate & Isolate Area Spill->Evac PPE Don HPAPI PPE (Respirator, Double Gloves) Evac->PPE Assess Is it a dry powder? PPE->Assess Wet Wipe with PEG-300 or Ethanol Assess->Wet No (Solution) Dry Cover with absorbent pads Wet with Ethanol Assess->Dry Yes Clean Wash with alkaline detergent Wet->Clean Dry->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Fig 2. HPAPI-compliant spill response workflow for lipophilic vanillylamine derivatives.

References

  • Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions. Frontiers in Physiology. Available at: [Link]

  • Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

Sources

Literature review of N-benzyl substituted vanillylamines

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Potential

Executive Summary & Core Scaffold Analysis

N-benzyl substituted vanillylamines represent a critical chemical scaffold in the development of non-pungent analogs of capsaicin (capsinoids) and transient receptor potential vanilloid 1 (TRPV1) modulators. Unlike classical capsaicinoids which possess an amide linkage, these derivatives feature a secondary amine bond connecting the vanillyl "head" (A-region) to a lipophilic benzyl "tail" (C-region).

This structural modification—replacing the rigid amide carbonyl with a flexible methylene amine—fundamentally alters the physicochemical profile. It typically increases metabolic stability against amidases while modulating the pungency threshold, making these compounds attractive candidates for neuropathic pain management and, more recently, anticancer therapeutics targeting mitochondrial signaling pathways.

Core Chemical Structure:

  • A-Region: 4-hydroxy-3-methoxybenzyl (Vanillyl) group. Essential for hydrogen bonding with T550 and Y511 residues in the TRPV1 pocket.

  • B-Region: Secondary amine linker (-CH2-NH-CH2-).

  • C-Region: Substituted benzyl ring.[1][2][3][4][5][6][7][8][9] The "tail" responsible for hydrophobic interactions.

Synthetic Methodology: Reductive Amination[4][9]

The most robust and self-validating protocol for generating N-benzyl substituted vanillylamines is Direct Reductive Amination . This method is preferred over nucleophilic substitution due to higher atom economy and the avoidance of over-alkylation (quaternary salt formation).

2.1. Experimental Protocol

Target Compound: N-(4-hydroxy-3-methoxybenzyl)benzylamine Scale: 10 mmol

Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 1.52 g (10 mmol)

  • Benzylamine: 1.07 g (10 mmol)

  • Sodium Borohydride (NaBH4): 0.57 g (15 mmol)

  • Solvent: Methanol (anhydrous, 30 mL)

Step-by-Step Workflow:

  • Imine Formation (The "Self-Indicating" Step):

    • In a 100 mL round-bottom flask, dissolve Vanillin (10 mmol) in 20 mL anhydrous methanol.

    • Add Benzylamine (10 mmol) dropwise while stirring at room temperature.

    • Checkpoint: The solution will turn yellow/orange within 15 minutes, indicating the formation of the Schiff base (imine). Stir for 2 hours to ensure equilibrium.

    • Validation: TLC (SiO2, 10% MeOH/DCM) should show the disappearance of the vanillin spot and the appearance of a lower Rf imine spot.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH4 (15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: The yellow color of the imine should fade to colorless or pale yellow, indicating reduction to the amine.

  • Quenching and Isolation:

    • Quench excess hydride by adding 10 mL of water followed by 1M HCl until pH ~2 (destroys borate complexes).

    • Stir for 15 minutes, then basify to pH 10 using 2M NaOH (liberates the free amine).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[8]

  • Purification:

    • Recrystallize from Et2O/Hexane or perform flash column chromatography (DCM:MeOH 95:5).

2.2. Reaction Pathway Visualization

SynthesisPathway Vanillin Vanillin (Aldehyde) Imine Schiff Base (Intermediate) Vanillin->Imine MeOH, RT - H2O Amine Benzylamine (Primary Amine) Amine->Imine Product N-benzyl Vanillylamine (Secondary Amine) Imine->Product NaBH4, 0°C Reduction Check1 Validation: Yellow Color (Imine) Imine->Check1 Check2 Validation: Color Fade (Amine) Product->Check2

Figure 1: Reductive amination pathway. The color shift from yellow (imine) to colorless (amine) serves as a visual process control.

Structure-Activity Relationship (SAR)[4][10]

The biological efficacy of N-benzyl vanillylamines is dictated by the "Three-Region Pharmacophore" model. Unlike amides, the amine linker introduces flexibility, affecting the entropic penalty of binding to TRPV1.

3.1. SAR Data Summary[10][11]
RegionModificationEffect on Activity (TRPV1)Effect on Stability
A-Region (Head) 3-OMe, 4-OH (Vanillyl)Optimal. Essential for H-bonding.Moderate (Phase II conjugation).
3,4-Dihydroxy (Catechol)Increases potency but high oxidation risk.Low (Rapid oxidation).
B-Region (Linker) Amide (-NH-CO-)High potency, high pungency.Susceptible to enzymatic hydrolysis.
Amine (-NH-CH2-) Reduced pungency , partial agonism/antagonism.High metabolic stability.
Urea (-NH-CO-NH-)High potency (Antagonists).High stability.
C-Region (Tail) 4-t-ButylbenzylHigh affinity (Antagonist).High lipophilicity (LogP > 4).
4-MethoxybenzylModerate affinity.[9]Moderate lipophilicity.
Unsubstituted BenzylLow affinity (Too small for hydrophobic pocket).Baseline.
3.2. Mechanistic Logic

The A-region mimics the endogenous ligand anandamide's head group. The B-region (amine) confers resistance to fatty acid amide hydrolase (FAAH), prolonging half-life. The C-region must be sufficiently lipophilic to interact with the S3-S4 linker domain of the TRPV1 channel.

Biological Applications & Signaling[3][13]
4.1. TRPV1 Modulation (Pain & Neuropathy)

N-benzyl vanillylamines often function as desensitizing agents . Unlike pure agonists that cause massive Ca2+ influx and pain (pungency), these amines often show slower kinetics, allowing for channel desensitization (analgesia) without the initial nociceptive spike.

  • Mechanism:[1][3] Binding to the intracellular pocket of TRPV1 -> Conformational change -> Ca2+ influx -> Calcineurin activation -> Channel dephosphorylation -> Desensitization.

4.2. Anticancer Potential

Recent studies highlight the role of vanillyl derivatives in disrupting mitochondrial function in cancer cells (e.g., HepG2, neuroblastoma).

  • Target: CAMK4 (Calcium/Calmodulin-dependent protein kinase IV) and mitochondrial permeability transition pore.

  • Effect: Induction of apoptosis via ROS generation and suppression of NF-κB signaling.[12]

4.3. Signaling Pathway Diagram

Signaling Ligand N-Benzyl Vanillylamine TRPV1 TRPV1 Channel (Membrane) Ligand->TRPV1 Binding Mito Mitochondria (Intracellular) Ligand->Mito Permeation Ca Ca2+ Influx TRPV1->Ca Channel Opening ROS ROS Generation Mito->ROS Disruption Desens Desensitization (Analgesia) Ca->Desens Feedback Loop Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis

Figure 2: Dual mechanism of action: TRPV1-mediated analgesia and mitochondrial-mediated apoptosis.

References
  • Walpole, C. S., et al. (1993). Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. Journal of Medicinal Chemistry, 36(16), 2362–2372. Link

  • Appendino, G., et al. (2005). TRPV1 antagonists: Structure-activity relationships of the A-region of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues. Bioorganic & Medicinal Chemistry, 15, 6043-6053.[13] Link

  • Gupta, N. K., et al. (2023).[14] Yeast-Based Whole-Cell Factory for the Ecofriendly Synthesis of Vanillylamine as a Critical Step toward Capsaicin Production. ACS Sustainable Chemistry & Engineering, 11(20), 7683-7691.[14] Link

  • Sreelekshmi, S., et al. (2025).[12] Anti-tumor role and molecular mechanism of vanillic acid.[12][15] National Institutes of Health (PMC). Link

  • Puntambekar, D. S., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Solubility Profiling and Stock Preparation of 4-(Benzylaminomethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide actionable, high-integrity protocols for the solubilization and handling of 4-(Benzylaminomethyl)-2-methoxyphenol (also referred to as


-Benzylvanillylamine ).

The content is designed for researchers requiring precise control over compound delivery in biological assays, emphasizing the physicochemical limitations of the molecule.

Part 1: Physicochemical Analysis & Solubility Logic

Before attempting solubilization, one must understand the competing forces within the molecule.[1] 4-(Benzylaminomethyl)-2-methoxyphenol is an amphiphilic molecule containing three distinct functional domains that dictate its behavior in solvent systems.

Structural Pharmacophore Analysis[1]
  • The Phenolic Head (Hydrophilic/Acidic): The 4-hydroxy-3-methoxy moiety (vanillyl group) provides hydrogen bond donation and acceptance. The phenolic proton has a pKa of approximately 10.0 , meaning it remains protonated (neutral) at physiological pH.[1]

  • The Benzyl Tail (Lipophilic): The benzyl ring adds significant hydrophobicity, driving the LogP up to an estimated 2.5–2.8 .[1] This domain resists dissolution in pure water but anchors the molecule well in organic solvents like DMSO.[1]

  • The Secondary Amine Linker (Basic): The nitrogen atom is the solubility "switch."[1] With a pKa of approximately 8.5–9.0 , it exists in equilibrium between a protonated cation (

    
    ) and a neutral free base (
    
    
    
    ) at physiological pH (7.4).[1]
Solubility Prediction Table

Data derived from structural analogs (Vanillylamine, Capsaicin) and functional group analysis.[1]

Solvent SystemPredicted SolubilityMechanism of ActionStatus
DMSO (Anhydrous) High (>50 mM) Dipole-dipole interactions disrupt crystal lattice; solvates both aromatic rings.Recommended Stock
Ethanol (100%) Moderate (~10-20 mM)Good solvation of phenol, but less effective for the rigid benzyl-amine core than DMSO.[1]Alternative Stock
Water (pH 7.4) Low (<100 µM) The neutral amine and protonated phenol create a net neutral, lipophilic species that precipitates.[1]High Risk
Water (pH < 5.0) High (>10 mM)Protonation of the amine (

) creates a salt, drastically increasing aqueous solubility.[1]
Specific Use Only
Water (pH > 11.0) ModerateDeprotonation of the phenol (

) creates a soluble phenoxide anion.[1]
Not Biologically Relevant

Part 2: DMSO Stock Preparation Protocol[2]

Objective: Create a stable, high-concentration stock solution (typically 10 mM to 50 mM) for long-term storage.

Critical Pre-Requisites
  • Anhydrous DMSO: DMSO is hygroscopic.[1] Absorbed atmospheric water can cause the lipophilic free base to precipitate over time.[1] Use fresh DMSO or DMSO stored over molecular sieves.[1]

  • Vessel: Use borosilicate glass or polypropylene (PP) vials. Avoid polystyrene (PS) which can be damaged by concentrated DMSO.[1]

Step-by-Step Workflow
  • Weighing: Weigh the solid 4-(Benzylaminomethyl)-2-methoxyphenol into a tared vial.

    • Calculation: For 10 mg of compound (MW: 243.3 g/mol ), add 411 µL of DMSO to achieve 100 mM .[1]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Vortex:[2] Vortex vigorously for 30 seconds.

    • Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1] The kinetic energy helps break the crystal lattice of the benzyl stacking.[1]

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or moisture contamination.[1]

Storage (Stability Warning)

Phenols are prone to oxidation (turning pink/brown) over time.[1]

  • Aliquot: Split stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C.

  • Inert Gas: Ideally, overlay the vial headspace with Nitrogen or Argon before closing.[1]

Part 3: Aqueous Dilution (The "Crash-Out" Prevention)

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 50 mM) into a neutral aqueous buffer (pH 7.4) often causes immediate precipitation because the local concentration exceeds the kinetic solubility limit before mixing is complete.[1]

The Solution: Use the Intermediate Dilution Method .

Visual Workflow (Graphviz)

DilutionProtocol Stock DMSO Stock (50 mM) Inter Intermediate Dilution (10x Final Conc) Solvent: PBS + 5% DMSO Stock->Inter 1:10 Dilution (Slow Addition) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct 1:1000 Dilution Final Final Assay Well (1x Conc) Solvent: Media/Buffer Inter->Final 1:10 Dilution (Rapid Mixing)

Figure 1: Stepwise dilution strategy to maintain solubility during the transition from organic to aqueous phase.

Protocol for Biological Assay (Example: 10 µM Final)
  • Prepare Intermediate Solvent: Create a tube containing PBS (or media) with 5-10% DMSO .

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM Compound in ~15% DMSO (Solubility is maintained by the high DMSO % and lower compound concentration).

  • Final Step: Dilute the Intermediate Solution 1:100 into your final assay buffer (warm media).

    • Result: 10 µM Compound in 0.15% DMSO.[1]

    • Why: This avoids the "shock" of dropping hydrophobic molecules directly into 100% water.[1]

Part 4: Troubleshooting & Self-Validation

Use this decision tree to validate your experimental setup.

DecisionTree Start Start: Visual Inspection of Diluted Sample Clear Solution is Clear Start->Clear Pass Cloudy Solution is Cloudy/Turbid Start->Cloudy Fail Proceed Proceed to Assay Clear->Proceed CheckpH Check Buffer pH Cloudy->CheckpH Acidify Action: Lower pH slightly (Protonate Amine) CheckpH->Acidify If pH > 7.4 Cyclodextrin Action: Add Excipient (HP-beta-Cyclodextrin) CheckpH->Cyclodextrin If pH cannot change Acidify->Clear Cyclodextrin->Clear

Figure 2: Troubleshooting logic for precipitation events.

"Rescue" Additives

If the compound precipitates at neutral pH despite stepwise dilution, consider these additives for your assay buffer (if biology permits):

  • HP-β-Cyclodextrin (0.5 - 2% w/v): Encapsulates the lipophilic benzyl tail, preventing aggregation without affecting the active site significantly.[1]

  • Tween-80 (0.01%): Reduces surface tension and prevents micro-crystal formation.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135595055, 2-(Benzylimino-methyl)-4-methoxy-phenol (Structural Analog).[1] Retrieved February 28, 2026.[1] [1]

  • Assay Guidance Manual. (2012). Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

Pharmacophore Modeling of 4-(Benzylaminomethyl)-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Vanilloid Receptor (TRPV1) and Structural Antioxidants

Executive Summary

This technical guide details the computational strategy for pharmacophore modeling of 4-(Benzylaminomethyl)-2-methoxyphenol (also known as N-benzylvanillylamine) and its derivatives. As a Senior Application Scientist, I will deconstruct this scaffold not merely as a chemical structure, but as a dynamic set of interaction vectors.

This scaffold is a structural hybrid of the vanilloid core (found in capsaicin) and a benzylamine moiety . Its primary pharmacological relevance lies in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel (analgesia) and antioxidant activity (neuroprotection). This guide prioritizes the TRPV1 pathway due to the high specificity required for ligand-receptor binding in this domain.

Part 1: Chemical Space & Biological Relevance[1][2]

To model this molecule effectively, we must first dissect its anatomy into pharmacophoric regions. We are not modeling atoms; we are modeling interaction potential.

1.1 Structural Deconstruction

The molecule 4-(Benzylaminomethyl)-2-methoxyphenol consists of three distinct pharmacophoric regions (A, B, C) that dictate its binding mode.

RegionChemical MoietyPharmacophoric FeatureInteraction Target (TRPV1 Context)
A (Head) 4-Hydroxy-3-methoxyphenylHBD, HBA Forms critical H-bonds with Tyr511 and Ser512 in the TRPV1 binding pocket.
B (Linker) Aminomethyl (-CH2-NH-CH2-)HBD/HBA (Ionizable) Provides flexibility and potential salt-bridge formation; determines the depth of pocket penetration.
C (Tail) Benzyl RingHYD (Aromatic) Occupies the hydrophobic pocket (interacting with Phe543 or Leu547 ), mimicking the aliphatic tail of capsaicin.
  • HBD: Hydrogen Bond Donor

  • HBA: Hydrogen Bond Acceptor

  • HYD: Hydrophobic/Aromatic

1.2 The "Bioactive Conformation" Trap

A common failure in modeling flexible linkers (like the benzylaminomethyl group) is relying on the Global Minimum Energy conformation.

  • Expert Insight: The bioactive conformation often exists at 3–5 kcal/mol above the global minimum. The benzyl ring must fold or extend to fit the hydrophobic pocket, often requiring a "bent" conformation relative to the vanilloid head.

  • Directive: You must generate a conformational ensemble (typically 50–100 conformers per molecule) to capture the rotatable bond space of the C-N-C linker.

Part 2: Computational Workflow (DOT Visualization)

The following diagram outlines the logic flow for generating a ligand-based pharmacophore model for this specific scaffold.

PharmacophoreWorkflow Start Input: 4-(Benzylaminomethyl)-2-methoxyphenol Derivatives Dataset Prep Ligand Preparation (Protonation at pH 7.4) Generate 3D Coordinates Start->Prep Conformers Conformational Expansion (OMEGA/Caesar) Energy Window: 10 kcal/mol Prep->Conformers Force Field: MMFF94x Alignment Flexible Alignment Anchor: Vanilloid Head (Region A) Float: Benzyl Tail (Region C) Conformers->Alignment Pharmacophore Fit Extraction Feature Extraction (HBD, HBA, HYD, PosIon) Alignment->Extraction Refinement Spatial Constraint Refinement Add Exclusion Volumes Extraction->Refinement Validation Validation (GHL/Enrichment) Decoy Set: DUD-E (TRPV1) Refinement->Validation Validation->Start Iterative Optimization

Figure 1: Step-by-step workflow for generating a robust pharmacophore model for vanillylamine derivatives.

Part 3: Step-by-Step Protocol

This protocol assumes the use of standard molecular modeling environments (e.g., LigandScout, MOE, or Schrödinger Phase), but the principles are software-agnostic.

Phase 1: Dataset Curation & Preparation
  • Select Actives: Gather 4-(Benzylaminomethyl)-2-methoxyphenol analogs with known

    
     values < 1 
    
    
    
    against TRPV1.
  • Protonation State: The secondary amine in the linker is basic (

    
    ).
    
    • Critical Step: You must protonate the nitrogen (creating

      
      ). This positive charge is often essential for cation-pi interactions or salt bridges within the receptor. Modeling the neutral amine will result in a failed hypothesis.
      
  • Energy Minimization: Use the MMFF94x force field. It handles small organic molecules with aromatic-aliphatic linkers exceptionally well.

Phase 2: Pharmacophore Hypothesis Generation
  • Alignment Strategy:

    • Do not align by atom matching. Align by Pharmacophore Features .

    • Anchor Point: The Phenol-Methoxy motif (Region A). This is the "warhead" and is structurally rigid.

    • Variable Point: The Benzyl ring (Region C). Allow this to float during alignment to identify the common hydrophobic volume.

  • Feature Definition:

    • F1 (HBD): Phenolic OH (Vector pointing away from the methoxy group).

    • F2 (HBA): Methoxy Oxygen.

    • F3 (PosIon/HBD): Protonated secondary amine.

    • F4 (HYD/Aro): Centroid of the benzyl ring.

  • Exclusion Volumes:

    • Generate a "Van der Waals shell" based on the alignment of the most active compounds. Any steric bulk penetrating this shell in inactive derivatives defines the Exclusion Volume (regions where the receptor cannot accommodate the ligand).

Phase 3: Validation (The "Trust" Pillar)

A model is a hypothesis until proven.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input your active ligand; generate 50 decoys per active that match physicochemical properties (MW, LogP) but differ in topology.

  • ROC Curve Analysis: Screen your dataset (Actives + Decoys) against the pharmacophore.

    • Success Metric: An Area Under the Curve (AUC) > 0.7 is acceptable; > 0.85 is excellent.

    • If AUC < 0.5, your model is no better than random guessing. Re-examine the protonation state or the alignment of the benzyl ring.

Part 4: The Pharmacophore Map

The diagram below visualizes the spatial arrangement of the features derived from 4-(Benzylaminomethyl)-2-methoxyphenol.

Figure 2: 3D Pharmacophore hypothesis. Distances represent the spatial separation required for optimal receptor binding.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Enrichment Factor "Sticky" hydrophobic features.The Benzyl ring feature (HYD) might be too generic. Change it to Aromatic Ring (Ar) to enforce planarity constraints.
False Positives Missing Exclusion Volumes.The model is retrieving molecules that are too bulky. Add exclusion spheres around the ortho positions of the benzyl ring if SAR data suggests substitution there kills activity.
Poor Alignment Incorrect Tautomers.Ensure the phenol is not deprotonated (phenolate). At physiological pH inside the hydrophobic pocket, the neutral phenol is usually the active species for H-bonding.
References
  • Goldmann, D., et al. (2015). "Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening."[1] Future Medicinal Chemistry. Link

  • Lee, J., et al. (2012). "Structural insights into transient receptor potential vanilloid type 1 (TRPV1) from homology modeling, flexible docking, and mutational studies."[2] Journal of Computer-Aided Molecular Design. Link

  • Fujisawa, S., et al. (2007). "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." Anticancer Research. Link

  • Kym, P. R., et al. (2009). "Screening for TRPV1 Antagonists: Pharmacophore refinement and data mining." Bioorganic & Medicinal Chemistry Letters. (Contextual reference from search findings on TRPV1 pharmacophores).

Sources

Methodological & Application

Synthesis of 4-(Benzylaminomethyl)-2-methoxyphenol from vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 4-(Benzylaminomethyl)-2-methoxyphenol via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(benzylaminomethyl)-2-methoxyphenol (also known as N-benzylvanillylamine) from vanillin . This secondary amine serves as a critical intermediate in the synthesis of capsaicinoids and non-opioid analgesics.

The method utilizes a one-pot reductive amination strategy.[1] Unlike traditional Leuckart reactions requiring high temperatures, or multi-step isolation of the Schiff base, this protocol employs Sodium Borohydride (NaBH₄) in a methanolic solution. This approach offers high atom economy, mild reaction conditions, and simplified workup suitable for both library synthesis and gram-scale production.

Scientific Background & Mechanism

The transformation proceeds via two distinct mechanistic stages occurring in a single vessel:

  • Imine Condensation: Vanillin reacts with benzylamine to form an imine (Schiff base) intermediate. This step is reversible and releases water.

  • Irreversible Reduction: The in situ generated imine is reduced by the hydride source (NaBH₄) to yield the secondary amine.

Expert Insight: While Sodium Triacetoxyborohydride (STAB) is often preferred for its selectivity, NaBH₄ is selected here for its cost-effectiveness and higher atom economy. Because the imine of vanillin forms rapidly and is more electrophilic than the aldehyde precursor, NaBH₄ provides excellent chemoselectivity without the need for acidic additives in this specific substrate class.

Pathway Visualization

ReactionMechanism Vanillin Vanillin (Aldehyde) Intermediate Schiff Base (Imine Intermediate) Vanillin->Intermediate - H₂O (Condensation) Benzylamine Benzylamine (Primary Amine) Benzylamine->Intermediate Product 4-(Benzylaminomethyl)- 2-methoxyphenol Intermediate->Product + NaBH₄ (Reduction)

Figure 1: Mechanistic pathway of the reductive amination of vanillin.[2]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4]PurityRole
Vanillin 152.151.0>99%Substrate
Benzylamine 107.151.05>99%Amine Source
Sodium Borohydride 37.830.6*98%Reducing Agent
Methanol (MeOH) --ACS GradeSolvent
Dichloromethane (DCM) --ACS GradeExtraction Solvent

*Note: NaBH₄ theoretically provides 4 hydrides, but 0.6-1.0 equivalents are used to ensure rapid kinetics and account for slow solvent decomposition.

Step-by-Step Methodology

Step 1: Imine Formation (Schiff Base)

  • Weigh 1.52 g (10 mmol) of Vanillin into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 20 mL of Methanol and stir until fully dissolved.

  • Add 1.15 mL (10.5 mmol) of Benzylamine dropwise over 2 minutes.

  • Observation: The solution will turn yellow immediately, indicating imine formation.

  • Stir at room temperature (20–25°C) for 30 minutes .

Step 2: Reduction 6. Cool the reaction mixture to 0°C using an ice bath. Critical Control Point: Exothermic reaction.[3] 7. Add 0.23 g (6 mmol) of NaBH₄ in small portions over 10 minutes. Avoid bulk addition to prevent vigorous foaming (H₂ evolution). 8. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45–60 minutes . 9. Monitor: TLC (50% EtOAc/Hexane) should show the disappearance of the yellow imine spot and the aldehyde starting material.

Step 3: Workup & Isolation (Acid-Base Extraction) 10. Quench: Add 10 mL of water slowly to destroy excess hydride. 11. Evaporation: Remove the bulk of Methanol under reduced pressure (Rotary Evaporator). 12. Acidification: Add 1M HCl to the residue until pH ~2. This protonates the amine, keeping it in the aqueous phase, while non-basic impurities remain organic. 13. Wash: Wash the aqueous layer with DCM (2 x 15 mL) to remove unreacted vanillin or neutral byproducts. Discard organic washes. 14. Basification: Basify the aqueous layer with 2M NaOH until pH ~10–12. The product will precipitate or oil out as the free base. 15. Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL) . 16. Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Diagram

Workflow Start Start: Dissolve Vanillin in MeOH AddAmine Add Benzylamine (Stir 30 min, RT) Start->AddAmine Cool Cool to 0°C AddAmine->Cool Reduce Add NaBH₄ (Portionwise) (Stir 1 hr, RT) Cool->Reduce Quench Quench with H₂O Evaporate MeOH Reduce->Quench AcidBase Acid-Base Extraction (Purification) Quench->AcidBase Final Isolate Product (Vacuum Dry) AcidBase->Final

Figure 2: Operational workflow for the synthesis of 4-(benzylaminomethyl)-2-methoxyphenol.

Characterization & Quality Control

The product is typically obtained as a white to off-white solid.

Table 1: Expected Analytical Data

TechniqueParameterExpected ResultInterpretation
¹H NMR 3.70–3.80 ppm (s, 2H)SingletBenzylic CH₂ (Product core)
¹H NMR 3.85 ppm (s, 2H)SingletN-Benzyl CH₂
¹H NMR 9.80 ppmAbsent Confirms consumption of Aldehyde
¹H NMR 8.30 ppmAbsent Confirms reduction of Imine
IR 3300–3400 cm⁻¹Broad BandN-H / O-H stretch
MS (ESI) m/z244.1 [M+H]⁺Molecular Ion (MW: 243.3)

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete imine formation before reduction.

    • Solution: Ensure the solution turns distinct yellow before adding NaBH₄. If using wet solvents, add 3Å molecular sieves during the first step.

  • Product Purity (Oiling):

    • Cause: Residual benzylamine.

    • Solution: The acid-base extraction (Step 13) is critical. Ensure the DCM wash of the acidic phase is thorough to remove non-amine impurities. If oil persists, recrystallize from Hexane/EtOAc.

  • Safety (H₂ Evolution):

    • Risk:[5] Rapid addition of NaBH₄ causes foaming.[5]

    • Control: Add reagent in 4-5 aliquots. Keep reaction vented (do not seal the flask tightly).

Safety & Waste Management

  • Benzylamine: Highly corrosive and a skin sensitizer. Handle in a fume hood with nitrile gloves.[6]

  • Sodium Borohydride: Water-reactive.[6][7][8] Releases flammable hydrogen gas.[9][10] Store in a desiccator. Quench reactions slowly in a well-ventilated area.

  • Waste: Aqueous layers from the extraction contain borate salts and should be disposed of in aqueous basic waste streams.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Touchette, K. M. (2006).[11] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[11]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride.[7][9]

Sources

Reductive amination protocol for vanillin and benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of Vanillin with Benzylamine

Executive Summary & Strategic Rationale

This guide details the synthesis of N-vanillylbenzylamine (4-((benzylamino)methyl)-2-methoxyphenol) via reductive amination.[1] While traditional methods utilize Sodium Borohydride (


), this protocol prioritizes Sodium Triacetoxyborohydride (STAB)  as the reducing agent.

Why this approach?

  • Chemoselectivity: STAB is mild and reduces imines selectively in the presence of aldehydes.[1] This allows for a one-pot procedure without the need to isolate the moisture-sensitive imine intermediate.[1]

  • Safety & Scalability: Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and does not generate cyanide byproducts.
    
  • Green Chemistry Context: Vanillin serves as a model bio-based aldehyde derived from lignin valorization, making this protocol highly relevant for sustainable pharmaceutical intermediate synthesis.[1]

Reaction Mechanism & Chemical Logic

The reaction proceeds through two distinct phases in a single vessel:[2]

  • Imine Formation: The nucleophilic amine (benzylamine) attacks the electrophilic carbonyl carbon of vanillin, eliminating water to form an imine (Schiff base).

  • Selective Reduction: The imine is protonated (often by acetic acid or the reducing agent itself) to form an iminium ion.[1] STAB transfers a hydride to the iminium carbon, yielding the secondary amine.

Critical Insight: STAB is sterically crowded and electron-deficient due to the acetoxy groups.[1] This makes it a weaker reducing agent than


, rendering it inert toward the aldehyde starting material but highly reactive toward the protonated imine.

ReactionMechanism Vanillin Vanillin (Aldehyde) Hemiaminal Hemiaminal Intermediate Vanillin->Hemiaminal + Benzylamine Benzylamine Benzylamine (Amine) Benzylamine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion Imine->Iminium + H+ (AcOH) Product N-vanillylbenzylamine (Secondary Amine) Iminium->Product + H- (STAB)

Figure 1: Mechanistic pathway from condensation to selective hydride transfer.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]Amount (Example)Role
Vanillin 152.151.01.52 g (10 mmol)Substrate (Aldehyde)
Benzylamine 107.161.051.12 g (10.5 mmol)Substrate (Amine)
STAB 211.941.42.97 g (14 mmol)Reducing Agent
Acetic Acid (AcOH) 60.051.00.60 g (10 mmol)Catalyst (Optional*)
1,2-Dichloroethane (DCE) -Solvent30 mLSolvent

*Note: AcOH is catalytic.[1][4] While STAB provides some acidity, adding 1 eq of AcOH accelerates imine formation.

Step-by-Step Methodology (One-Pot)

Phase 1: Imine Formation

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Vanillin (1.52 g) and DCE (30 mL) . Stir until fully dissolved.

  • Amine Addition: Add Benzylamine (1.12 g) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation.

  • Catalysis: Add Acetic Acid (0.60 g) . Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: TLC (Hexane/EtOAc 1:1) should show the consumption of vanillin and the appearance of a new, less polar imine spot.

Phase 2: Reduction 5. Reagent Addition: Cool the mixture slightly (0°C) if working on a larger scale (>5g). For this scale, RT is acceptable.[1] Add STAB (2.97 g) in 3 portions over 5 minutes to manage gas evolution (minor). 6. Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Monitor by TLC.[1] The imine spot should disappear, replaced by a more polar amine product spot.

Phase 3: Workup & Isolation 7. Quench: Slowly add saturated aqueous


 (30 mL)  to quench excess borohydride. Stir vigorously for 15 minutes until gas evolution ceases.
8.  Extraction:  Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL) .
9.  Drying:  Combine organic layers, wash with Brine (20 mL) , and dry over Anhydrous 

. 10. Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil/solid. 11. Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

Workflow Start Start: Weigh Reagents Mix Mix Vanillin + Benzylamine in DCE (30 min) Start->Mix Check1 Checkpoint: Imine Formed? Mix->Check1 Check1->Mix No (Wait) Reduce Add STAB Stir 2-4 hrs Check1->Reduce Yes Quench Quench with Sat. NaHCO3 Reduce->Quench Extract Extract (DCM) Dry & Evaporate Quench->Extract

Figure 2: Operational workflow for the one-pot reductive amination.

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, the user must validate the product identity using the following intrinsic markers.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexane[1]

  • Visualization: UV Light (254 nm) and

    
     Stain.[1]
    
  • Diagnostic Behavior:

    • Vanillin:[1][5]

      
       ~0.5 (UV active, distinct smell).
      
    • Imine:

      
       ~0.6-0.7 (Often yellow, UV active).[1]
      
    • Product (Amine):

      
       ~0.2-0.3 (Streaks slightly due to basicity; stains brown with 
      
      
      
      ).[1]
B. NMR Spectroscopy (Diagnostic Signals)

The success of the reaction is confirmed by the disappearance of the aldehyde proton and the appearance of the benzylic methylene protons.

MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Aldehyde (-CHO) ~9.8 - 10.0SingletMUST BE ABSENT in pure product.[1]
Imine (-CH=N-) ~8.3 - 8.5SingletMUST BE ABSENT (Indicates incomplete reduction).[1]
Product (

)
3.7 - 3.9 Singlet (2H)NEW PEAK. Diagnostic of C-N bond formation.[1]
Benzyl (

)
3.8 - 4.0 Singlet (2H)Shifted slightly upfield from starting benzylamine.[1]
Methoxy (

)
3.8 - 3.9Singlet (3H)Remains constant (Internal standard).[1]
C. Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Ensure 30-60 min stir time before adding STAB. Add molecular sieves (4Å) to remove water.[1]
Alcohol Byproduct Direct reduction of aldehyde.[1]STAB is usually selective, but ensure STAB is added after the amine. Do not use

in this one-pot protocol.
Emulsion during workup pH dependent solubility.[1]The product is an amine.[1][2][6][7][8][9][10][11][12] Ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine in the organic phase.

References

  • Abdel-Magid, A. F., et al. (1996).[1][13][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • BenchChem. (2025).[1] "Protocol for Reductive Amination using STAB."

  • Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Application Note: Optimized One-Pot Synthesis of N-Benzylvanillylamine via NaBH₄-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of N-benzylvanillylamine (N-benzyl-4-hydroxy-3-methoxybenzylamine).[1] While Sodium Cyanoborohydride (NaCNBH₃) is traditionally used for reductive aminations due to its selectivity at acidic pH, it generates toxic cyanide byproducts. This protocol utilizes Sodium Borohydride (NaBH₄) , a cleaner, more cost-effective alternative.[2]

The method relies on a stepwise one-pot strategy : forming the imine (Schiff base) in situ prior to the addition of the reducing agent. This temporal separation circumvents the direct reduction of the aldehyde (vanillin) to the alcohol, ensuring high chemoselectivity.

Key Advantages[1]
  • Green Chemistry: Avoids toxic cyanides; utilizes Methanol/Ethanol as solvent.

  • Visual Process Control: The reaction features distinct color transitions (Colorless

    
     Yellow 
    
    
    
    Colorless) that act as self-validating checkpoints.
  • High Atom Economy: One-pot procedure minimizes solvent waste and handling losses.[1]

Chemical Principle & Mechanism

The synthesis proceeds via a two-stage mechanism within a single reaction vessel.

  • Condensation: Vanillin (aldehyde) reacts with benzylamine (amine) to form an imine (Schiff base) and water. This equilibrium is driven forward by the stability of the conjugated imine system and the use of a protic solvent (MeOH).

  • Reduction: The imine is reduced by NaBH₄ to the secondary amine. Crucially, imines are reduced faster than ketones but slower than aldehydes. By allowing the imine to form completely before adding NaBH₄, we prevent the formation of the vanillyl alcohol byproduct.

Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism Vanillin Vanillin (Aldehyde) Imine Schiff Base (Yellow Intermediate) Vanillin->Imine -H2O (Condensation) Byproduct Vanillyl Alcohol (Avoided via Timing) Vanillin->Byproduct Direct Reduction (If NaBH4 added too early) Benzylamine Benzylamine (1° Amine) Benzylamine->Imine -H2O (Condensation) Product N-Benzylvanillylamine (2° Amine) Imine->Product + H- (Reduction) NaBH4 NaBH4 (Hydride Source) NaBH4->Product Hydride Transfer

Figure 1: Reaction mechanism highlighting the critical path (Imine formation) vs. the competing side reaction.[1]

Materials & Equipment

Reagents
ReagentRolePurityNotes
Vanillin Substrate (Electrophile)>99%White crystalline solid.[1]
Benzylamine Substrate (Nucleophile)>99%Clear liquid. Ensure no yellowing (oxidation).
Methanol (MeOH) SolventACS GradeAnhydrous preferred but not strictly required.
Sodium Borohydride Reducing Agent>98%Hygroscopic; weigh quickly.
Acetic Acid (Glacial) Quench/WorkupACS Grade
Sodium Bicarbonate NeutralizationSat. Soln.
Ethyl Acetate Extraction SolventACS Grade
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1][3][4]

  • Ice-water bath.[1]

  • TLC plates (Silica gel 60 F254).

  • Rotary evaporator.

Experimental Protocol

Phase 1: Imine Formation (The "Yellow" Phase)

Objective: Convert all Vanillin to the Schiff Base.

  • Setup: In a clean, dry round-bottom flask, dissolve Vanillin (1.0 eq, e.g., 1.52 g, 10 mmol) in Methanol (20 mL) .

  • Addition: Add Benzylamine (1.0 eq, 1.07 g, 1.09 mL, 10 mmol) dropwise to the stirring solution at room temperature.

  • Observation (Self-Validating): The solution should turn from colorless/pale to a bright yellow almost immediately. This color change confirms the conjugation of the newly formed imine bond.

  • Equilibration: Stir at room temperature for 30–60 minutes .

    • Checkpoint: Perform a TLC (50:50 Hexane:EtOAc). The aldehyde spot (Vanillin) should be faint or absent.

Phase 2: Reduction (The "Clearing" Phase)

Objective: Reduce the C=N bond to C-N.

  • Cooling: Place the flask in an ice-water bath (0–5 °C). Note: Reduction is exothermic.

  • Addition: Add NaBH₄ (0.6–1.0 eq, ~380 mg) in small portions over 5–10 minutes.

    • Caution: Gas evolution (H₂) will occur.[5] Ensure the vessel is vented (not sealed tight).

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature. Stir for an additional 60 minutes .

  • Observation (Self-Validating): The bright yellow color should fade significantly, often becoming colorless or pale yellow. This indicates the breaking of the imine conjugation.

Phase 3: Workup & Purification

Objective: Isolate the amphoteric product.

  • Quench: Cool the flask again. Slowly add water (10 mL) followed by dilute Acetic Acid or HCl (1M) dropwise until pH ~4-5. This destroys excess borohydride and solubilizes the amine as a salt.

  • Neutralization: Adjust the pH back to 8–9 using saturated NaHCO₃ solution.

    • Critical: Do not exceed pH 10-11, or the phenolic proton of the vanillin core will deprotonate (forming a water-soluble phenolate), preventing extraction into the organic layer.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash: Wash combined organic layers with Brine (20 mL) .

  • Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Crystallization: The crude oil often crystallizes upon standing or triturating with cold hexane/ether. If an oil persists, convert to the HCl salt by bubbling HCl gas through an ethereal solution for solid characterization.

Process Workflow (DOT Visualization)

Workflow Start Start: Mix Vanillin + Benzylamine (Methanol, RT) Check1 Visual Check: Solution turns Yellow? Start->Check1 Reduce Cool to 0°C Add NaBH4 slowly Check1->Reduce Yes (Imine Formed) Check2 Visual Check: Solution clears/fades? Reduce->Check2 Quench Quench (Dilute Acid) then Neutralize (pH 8-9) Check2->Quench Yes (Reduction Complete) Extract Extract (EtOAc) Isolate Neutral Amine Quench->Extract

Figure 2: Operational workflow with integrated visual checkpoints.

Validation & Characterization

To ensure scientific integrity, the isolated product must be validated against expected physical data.

ParameterExpected ResultInterpretation
Appearance White solid or pale viscous oilDarkening indicates oxidation.[1]
Melting Point (HCl Salt) 219–221 °C (dec) [1]Sharp MP confirms purity.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch)Absent ~1680 cm⁻¹ (C=O)Disappearance of carbonyl peak confirms reduction.
¹H NMR (CDCl₃) δ 3.8 (s, 2H, Ar-CH₂-N)δ 3.9 (s, 3H, OMe)Distinct benzylic protons confirm amine formation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationIncrease stirring time in Phase 1.[1] Ensure MeOH is not "wet" (water pushes equilibrium back to aldehyde).
Product is Yellow Residual ImineReduction was incomplete. Add small amount of NaBH₄ and stir longer.
Product stuck in Aqueous Incorrect pH during extractionThe vanillin core is phenolic. If pH > 10, it forms a salt. Adjust pH to 8-9.
Bubbling too vigorous Fast addition of NaBH₄Add reducing agent more slowly; ensure ice bath is effective.

References

  • Touchette, K. M. (2006).[6][7] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[6][7] [Link]

  • Master Organic Chemistry. (2017).[8] Reductive Amination, and How It Works. Retrieved October 26, 2023, from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaBH4.[1] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 4-(Benzylaminomethyl)-2-methoxyphenol via Microwave-Assisted Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-(Benzylaminomethyl)-2-methoxyphenol, a valuable Mannich base, utilizing Microwave-Assisted Organic Synthesis (MAOS). This method represents a significant improvement over conventional heating techniques, offering drastically reduced reaction times, high yields, and adherence to the principles of green chemistry.[1][2][3] The protocol is designed for researchers in organic synthesis and medicinal chemistry, providing not only a step-by-step procedure but also a mechanistic rationale for key experimental parameters.

Introduction: The Power of Microwave-Assisted Synthesis

Mannich bases, such as 4-(Benzylaminomethyl)-2-methoxyphenol, are crucial synthetic intermediates in the development of pharmaceuticals and fine chemicals.[4][5] Their synthesis typically involves the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine.[6] Traditionally, these reactions require long reflux times and often result in complex product mixtures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture through a process called dielectric heating.[8][9] This leads to rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[2][10] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Significant reduction in reaction time.[3]

  • Higher Yields: Improved conversion and reduced formation of by-products.[1]

  • Energy Efficiency: Direct and localized heating minimizes energy consumption.[2]

  • Greener Chemistry: Often allows for solvent-free conditions or the use of more environmentally benign solvents.[1][2]

This guide details a robust and reproducible MAOS protocol for the aminomethylation of 2-methoxyphenol (guaiacol) with benzylamine and formaldehyde.

Reaction Principle and Mechanism

The synthesis proceeds via a classic Mannich reaction, which involves an electrophilic aromatic substitution on the electron-rich phenol ring. The reaction can be dissected into two primary stages:

  • Iminium Ion Formation: Benzylamine undergoes a nucleophilic addition to the carbonyl group of formaldehyde, followed by dehydration to form a highly reactive electrophilic species, the N-benzylmethaniminium (iminium) ion.

  • Electrophilic Aromatic Substitution: The hydroxyl group of 2-methoxyphenol activates the aromatic ring, directing the electrophilic iminium ion to the para position (C4), which is sterically more accessible than the ortho positions. This step forms the new C-C bond and, after proton transfer, yields the final product.

Microwave irradiation efficiently promotes this reaction by rapidly heating the polar reactants and intermediates, overcoming the activation energy barrier for both the iminium ion formation and the subsequent electrophilic attack.[9]

G cluster_1 Stage 1: Iminium Ion Formation cluster_2 Stage 2: Electrophilic Aromatic Substitution amine Benzylamine intermediate Hemiaminal Intermediate amine->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate iminium N-Benzylmethaniminium (Iminium Ion) intermediate->iminium - H₂O (Dehydration) product 4-(Benzylaminomethyl) -2-methoxyphenol iminium->product + phenol 2-Methoxyphenol (Guaiacol) phenol->product

Figure 1: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor capable of controlling temperature and pressure.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Methoxyphenol (Guaiacol)≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Formaldehyde solution37 wt. % in H₂OSigma-Aldrich
EthanolAnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium BicarbonateACS Grade-
Anhydrous Magnesium SulfateACS Grade-
Equipment Specification Example
Microwave Synthesis ReactorTemp/Pressure/StirCEM Discover, Biotage Initiator
10 mL Microwave Reaction VialPressure-ratedManufacturer specific
Magnetic Stir Bar--
Rotary Evaporator--
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄-
Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methoxyphenol (1.0 mmol, 124 mg).

  • Solvent Addition: Add 3 mL of anhydrous ethanol to dissolve the starting material.

  • Amine and Aldehyde Addition: Add benzylamine (1.1 mmol, 118 mg, 120 µL) followed by aqueous formaldehyde solution (1.2 mmol, 97 µL of 37 wt. %).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 300 W (Dynamic power control to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up - Quenching: Open the vial and transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate. Add 15 mL of saturated sodium bicarbonate solution to neutralize any acid and quench the reaction.

  • Work-up - Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield a pure solid.

  • Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6][11]

G start Start: Reagents in Microwave Vial reagents 1. Add 2-Methoxyphenol, Ethanol, Benzylamine, and Formaldehyde start->reagents seal 2. Seal Reaction Vial reagents->seal irradiate 3. Microwave Irradiation (120 °C, 15 min) seal->irradiate cool 4. Cool to Room Temp irradiate->cool workup 5. Transfer & Quench with NaHCO₃ cool->workup extract 6. Extract with Ethyl Acetate workup->extract dry 7. Dry Organic Layer (MgSO₄) & Filter extract->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Purify Product (Recrystallization or Chromatography) evaporate->purify end End: Pure Product purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 4-(Benzylaminomethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The "Amphoteric Trap" The extraction of 4-(Benzylaminomethyl)-2-methoxyphenol (N-Benzylvanillylamine) fails in standard workflows because the molecule is amphoteric. It possesses both a basic secondary amine and an acidic phenol.

  • At Low pH (< 7): The amine is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • At High pH (> 11): The phenol is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • The Solution: You must target the Neutral Window (pH 9.0 – 9.5) . Unlike standard amines where "pH 12 and extract" is the rule, this molecule forms a water-soluble phenolate salt at pH 12, resulting in near-zero yield in the organic layer.

Chemical Profile
MoietyApprox.[1][2][3][4][5][6] pKaBehavior
Secondary Amine (Dibenzyl-type)~8.5 – 8.8Protonated (Cationic) below pH 8.5. Neutral above pH 9.0.
Guaiacol Phenol (2-methoxyphenol)~9.98 – 10.2Protonated (Neutral) below pH 10. Deprotonated (Anionic) above pH 10.5.
Target Species Neutral Exists optimally between pH 9.0 and 9.5.

Extraction Workflow (Interactive Diagram)

The following workflow illustrates the critical pH checkpoints required to isolate the neutral species.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Acid Wash (pH 2-3) Remove Neutral Impurities Start->AcidWash Add 1M HCl AqPhase1 Aqueous Phase (Contains Target as Ammonium Salt) AcidWash->AqPhase1 Target in Water OrgWaste1 Organic Waste (Non-basic Impurities) AcidWash->OrgWaste1 Discard pHAdjust CRITICAL STEP: pH Adjustment to 9.0 - 9.5 (Use Na2CO3 or NH4OH) AqPhase1->pHAdjust Slow Basification Extract Extraction (DCM or EtOAc x 3) pHAdjust->Extract OrgPhase2 Organic Phase (Contains Neutral Target) Extract->OrgPhase2 Collect AqWaste2 Aqueous Waste (Salts + Phenolates if pH > 10) Extract->AqWaste2 Discard Brine Brine Wash (Break Emulsions) OrgPhase2->Brine Dry Dry (Na2SO4) & Concentrate Brine->Dry

Caption: Figure 1. pH-dependent speciation workflow. Note the critical window at pH 9.0-9.5 to prevent phenolate formation.

Standard Operating Protocol (SOP)

Materials
  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) for benzylamines due to higher solubility and better phase separation, though EtOAc is acceptable if green chemistry is required.

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ). Avoid NaOH (too strong, risks overshooting pH).
  • Acid: 1M HCl.

Step-by-Step Procedure
  • Initial Acidification (Purification Step):

    • Dissolve crude material in EtOAc.

    • Extract with 1M HCl (3x).

    • Result: Your target molecule is now in the aqueous layer (as the ammonium chloride salt). Discard the organic layer (removes non-basic impurities).

  • The "Neutral Window" Adjustment:

    • Cool the aqueous acidic phase to 0-5°C (ice bath). Phenols oxidize easily in warm basic solutions.

    • Slowly add Saturated

      
       or 25% 
      
      
      
      dropwise with vigorous stirring.
    • Monitor pH continuously. Stop exactly when pH reaches 9.2 – 9.5 .

    • Warning: If you hit pH 11+, the solution may turn dark (oxidation) and yield will drop as the phenolate forms.

  • Extraction:

    • Add DCM (or EtOAc) immediately after pH adjustment.

    • Shake gently (vigorous shaking promotes emulsions with benzylamines).

    • Extract 3 times. Combine organic layers.

  • Emulsion Control & Drying:

    • Wash combined organics with Saturated Brine (NaCl). This is non-negotiable for amino-phenols to remove trapped water.

    • Dry over Anhydrous

      
      .[7]
      
    • Concentrate in vacuo at <40°C.

Troubleshooting Guide (FAQ)

Q1: I adjusted the pH to 12 like a standard amine extraction, but my yield is <10%. Where is my product?

A: It is in the aqueous waste. At pH 12, the phenol moiety (pKa ~10) is deprotonated to form a phenolate anion (


). This species is highly water-soluble.
Fix:  Take your aqueous waste, re-acidify to pH 7, then carefully adjust to pH 9.2 and re-extract.
Q2: The layers are not separating (Emulsion). What do I do?

A: Benzylamines with phenolic groups are surfactants.

  • Add Brine: Increase the ionic strength of the aqueous phase.

  • Filtration: Filter the entire emulsion through a pad of Celite. Suspended solids often stabilize emulsions.

  • Solvent Swap: If using EtOAc, switch to DCM. The higher density of DCM often forces better separation.

Q3: My product turned pink/brown during extraction.

A: Phenols are prone to oxidative coupling (quinone formation) in basic conditions, especially if the pH is too high or the solution is warm. Prevention:

  • Keep the solution cold (ice bath) during basification.

  • Sparge solvents with Nitrogen/Argon before use.

  • Add a pinch of Sodium Metabisulfite (

    
    ) to the aqueous phase during extraction as an antioxidant.
    
Q4: Can I use NaOH to adjust the pH?

A: Not recommended. NaOH is a strong base; a single drop can spike the pH from 8 to 12 locally, causing transient phenolate formation or oxidation. Use weaker bases like Sodium Carbonate (


) or Ammonium Hydroxide (

) for finer control.

References

  • Cited for: pKa values of secondary benzyl amines (~8.5) establishing the lower bound of the neutral window.
  • PubChem. (n.d.).[1][2] Guaiacol (2-Methoxyphenol) Compound Summary. National Library of Medicine.[2] Retrieved February 27, 2026, from [Link]

    • Cited for: pKa of the phenolic moiety (~9.98), establishing the upper bound of the neutral window.
  • Cited for: Structural analogs and handling of amino-phenols.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Cited for: General protocols on separation of amphoteric compounds (Section 2.24).

Sources

Technical Support Center: Overcoming Solubility Issues of CAS 69875-94-1 in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "solubility paradox" when working with aminomethylphenol derivatives like CAS 69875-94-1 (4-[(benzylamino)methyl]-2-methoxyphenol). While this compound possesses polar hydrogen-bonding groups (a phenol, a methoxy group, and a secondary amine), its bulky, lipophilic benzyl moiety often drives rapid precipitation when transitioned from organic stock solutions into aqueous biological buffers [1].

This guide is designed to help you diagnose, troubleshoot, and permanently resolve these solubility bottlenecks using thermodynamically sound and self-validating methodologies.

Part 1: Diagnostic FAQs – Understanding the Causality of Precipitation

Q1: Why does CAS 69875-94-1 precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic example of the "solvent shift" effect [2]. CAS 69875-94-1 is highly soluble in Dimethyl Sulfoxide (DMSO) because DMSO is a strongly dipolar aprotic solvent that readily solvates both the polar phenol/amine groups and the hydrophobic benzyl ring. When you dilute this stock into an aqueous buffer, the local DMSO concentration drops rapidly. The hydrophobic benzyl groups are forced to interact with water, creating a thermodynamically unfavorable, highly ordered water clathrate structure. To minimize this energy state, the drug molecules aggregate via hydrophobic interactions and


 stacking, breaching their kinetic solubility limit and crashing out of solution.

Q2: The secondary amine in CAS 69875-94-1 has a pKa of ~9.3. Shouldn't it be ionized and soluble at physiological pH (7.4)? A2: Yes, at pH 7.4, the secondary amine is predominantly protonated (cationic), which does provide electrostatic stabilization [3]. However, ionization alone is not always sufficient to overcome the massive hydrophobic penalty of the benzyl and methoxyphenol rings. Furthermore, if your assay buffer slightly drifts above pH 8.0, the fraction of the unionized free base increases exponentially, drastically reducing aqueous solubility. Strict pH control is mandatory.

Q3: What is the maximum DMSO concentration I can use to force it into solution for cell-based assays? A3: You cannot simply "brute force" solubility with more DMSO in biological assays. For most cell lines, the final DMSO concentration must be kept strictly between 0.1% and 0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual changes in cell membrane permeability[4]. If your compound precipitates at 0.5% DMSO, you must pivot to a formulation strategy (like surfactants or cyclodextrins) rather than increasing the solvent load.

Part 2: Troubleshooting Workflow

TroubleshootingTree Start Precipitation Observed in Assay Buffer? CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO & use co-solvent (e.g., Tween-80) CheckDMSO->ReduceDMSO Yes CheckpH Is buffer pH > 8.0? CheckDMSO->CheckpH No Success Proceed with Assay ReduceDMSO->Success AdjustpH Adjust pH to 7.4 to protonate amine CheckpH->AdjustpH Yes UseCyclo Use HP-β-CD inclusion complex CheckpH->UseCyclo No AdjustpH->Success UseCyclo->Success

Caption: Decision tree for troubleshooting CAS 69875-94-1 precipitation in biological assays.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below includes a built-in validation step. Never assume a clear solution is truly dissolved; micro-precipitates can cause false negatives in biological screening by limiting target engagement [2].

Protocol A: The Intermediate Dilution Method (For low-concentration assays, < 50 µM)

Directly pipetting a 10 mM DMSO stock into an aqueous buffer creates localized zones of high water concentration, causing instant nucleation. This protocol uses a surfactant-mediated step-down approach.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve CAS 69875-94-1 in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water absorption, which degrades stock stability.

  • Intermediate Co-solvent Matrix: Prepare an intermediate tube containing 10% DMSO, 5% Tween-80, and 85% PBS (pH 7.4).

  • Step-Down Dilution: Slowly pipette the 10 mM stock into the intermediate matrix while vortexing vigorously. The Tween-80 micelles will temporarily stabilize the hydrophobic benzyl group.

  • Final Assay Dilution: Dilute the intermediate solution 1:20 into your final cell culture media.

  • Validation Step (Nephelometry): Before adding to cells, measure the Optical Density (OD) of the final solution at 600 nm. An

    
     indicates colloidal aggregation. If the OD is high, the protocol has failed, and you must proceed to Protocol B.
    
Protocol B: HP-β-CD Inclusion Complex Formulation (For high-concentration assays, > 50 µM)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the problematic benzyl group of CAS 69875-94-1, shielding it from water without requiring toxic levels of DMSO [5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-

    
    -CD in sterile PBS (pH 7.4).
    
  • Complexation: Add CAS 69875-94-1 (powder) directly to the HP-

    
    -CD solution to achieve your desired target concentration (e.g., 1 mM).
    
  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight stirring at room temperature. Causality: Non-covalent inclusion complex formation is an equilibrium process that requires time and kinetic energy to reach thermodynamic stability.

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Validation Step (Vehicle Control): You must run a 10% HP-

    
    -CD (drug-free) vehicle control in your biological assay. Causality: Cyclodextrins can occasionally strip cholesterol from cell membranes; the vehicle control validates that any observed biological effect is due to CAS 69875-94-1, not the excipient.
    

Mechanism Drug CAS 69875-94-1 (Hydrophobic Benzyl Group) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation

Caption: Mechanism of HP-β-CD inclusion complex formation with CAS 69875-94-1.

Part 4: Quantitative Solubilization Matrix

Use the following table to select the appropriate solubilization strategy based on your specific assay requirements.

Solubilization StrategyMax Aqueous Concentration (Kinetic)Max Final DMSO (%)Cytotoxicity RiskBest Use Case
Direct DMSO Dilution < 10 µM0.1% - 0.5%LowHigh-potency biochemical/enzyme assays
DMSO + 0.05% Tween-80 ~ 50 µM0.5%ModerateMembrane-tolerant cell-based assays
10% HP-

-CD Complex
> 200 µM< 0.1%Low (Requires vehicle control)High-concentration cell/in vivo assays

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from[Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from[Link][2]

Sources

Technical Support Center: Vanillin Reductive Amination & Overalkylation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting bis-alkylation (dimer formation) during the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) with primary amines.

The Causality of Overalkylation: A Mechanistic Overview

To troubleshoot dimer formation, we must first understand the specific electronic environment of vanillin. Vanillin possesses a hydroxyl (-OH) and a methoxy (-OCH₃) group on its aromatic ring. These functional groups are strongly electron-donating via resonance (+R effect), which increases electron density at the carbonyl carbon.

The Consequence: This electron density significantly reduces the electrophilicity of the aldehyde. Consequently, the initial nucleophilic attack by the primary amine to form the hemiaminal (and subsequently the imine) is kinetically slower than it would be with an unactivated benzaldehyde.

If a reducing agent is introduced before the imine has fully formed, two competing side reactions occur:

  • Alcohol Formation: The reducing agent directly reduces the unreacted vanillin into vanillyl alcohol.

  • Dimerization (Bis-alkylation): Once the target secondary amine is formed, it is often a stronger nucleophile than the starting primary amine. It readily attacks any remaining unreacted vanillin to form an iminium ion. Because iminium ions are highly electrophilic, they are reduced almost instantaneously into the undesired tertiary amine (the dimer)[1].

Mechanism Van Vanillin (Aldehyde) Imine Imine Intermediate (Schiff Base) Van->Imine + R-NH2 (-H2O) Iminium Iminium Intermediate (Side Reaction) Van->Iminium Amine Primary Amine (R-NH2) Amine->Imine SecAmine Secondary Amine (Target Product) Imine->SecAmine Reduction SecAmine->Iminium + Unreacted Vanillin TertAmine Tertiary Amine (Bis-alkylated Dimer) Iminium->TertAmine Rapid Reduction

Reaction pathway showing target mono-alkylation vs. undesired bis-alkylation (dimerization).

Diagnostic FAQ & Troubleshooting Guide

Q: I am seeing a large peak corresponding to the tertiary amine (dimer) in my LC-MS. How do I stop this? A: Dimerization occurs when your secondary amine product competes with your primary amine for unreacted vanillin[2]. To suppress this, you must manipulate the reaction kinetics and stoichiometry:

  • Stoichiometry: Increase the primary amine concentration to 1.5 – 2.0 equivalents. This ensures vanillin is the limiting reagent and is rapidly consumed.

  • Methodology Switch: Abandon the direct reductive amination method. Instead, utilize the Indirect Reductive Amination protocol, where the imine is fully pre-formed in methanol before any reducing agent is introduced[3].

Q: My vanillin is being converted to vanillyl alcohol instead of the target amine. What went wrong? A: Your reducing agent is acting too quickly relative to the rate of imine formation. Sodium borohydride (NaBH₄) will rapidly reduce aldehydes if added prematurely. If you must use a one-pot "direct" method, switch to Sodium triacetoxyborohydride (STAB), which is highly chemoselective for imines over aldehydes[3].

Q: Should I use an acid catalyst for vanillin reductive amination? A: Yes, but with precision. A weak acid like acetic acid (1-2 equivalents) facilitates the dehydration step of imine formation and activates the imine for reduction. However, excessive acid will completely protonate your primary amine, rendering it non-nucleophilic and stalling the reaction entirely.

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is the most critical variable in preventing overalkylation. Below is a comparative matrix of standard reducing agents used in vanillin amination workflows.

Reducing AgentRelative Hydride Donor StrengthChemoselectivity (Imine vs. Aldehyde)Toxicity & ByproductsOptimal Workflow for Vanillin
NaBH₄ HighLow (Rapidly reduces vanillin to alcohol)LowIndirect Method ONLY (Strictly post-imine formation)
NaBH₃CN ModerateHigh (Requires pH 6-7 to favor iminium reduction)High (Risk of toxic HCN gas at low pH)Direct Method (Legacy method, mostly deprecated)
NaBH(OAc)₃ (STAB) MildVery High (Highly selective for imines)Low (Releases acetic acid)Direct Method (Current industry standard)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity and reproducibility in your synthesis.

DecisionTree Start Start: Vanillin + Primary Amine CheckDimer Is bis-alkylation (dimer) > 5% by LC-MS? Start->CheckDimer Direct Direct Reductive Amination (STAB, DCE, RT) CheckDimer->Direct No CheckAmine Is the amine highly nucleophilic/unhindered? CheckDimer->CheckAmine Yes Indirect Indirect Reductive Amination (1. MeOH, RT  2. NaBH4) CheckAmine->Indirect No / Still failing AdjustStoich Increase Amine:Vanillin ratio (1.5 - 2.0 equiv amine) CheckAmine->AdjustStoich Yes AdjustStoich->Indirect If dimer persists

Decision matrix for selecting direct vs. indirect reductive amination to minimize dimers.

Protocol A: Direct Reductive Amination with STAB

Best for: Unhindered, highly nucleophilic primary amines where imine formation is rapid.

  • Preparation: In an oven-dried flask under nitrogen, dissolve vanillin (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acidification: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 15 minutes to initiate imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Validation Check: Observe for mild gas evolution. Maintain the internal temperature below 25°C to prevent thermal acceleration of side reactions.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS until the vanillin peak is consumed.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect Reductive Amination (The Definitive Fix)

Best for: Reactions suffering from severe dimer formation or when using sterically hindered primary amines.

  • Imine Pre-formation: Dissolve vanillin (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Methanol (0.2 M). Stir at room temperature.

  • Validation Check: Monitor imine formation via LC-MS. Do not proceed to reduction until the vanillin peak is completely consumed. If unreacted vanillin persists after 4 hours, add activated 3Å molecular sieves to drive the dehydration equilibrium.

  • Reduction: Once the imine is fully formed, cool the reaction mixture to 0°C using an ice bath.

  • Hydride Addition: Add Sodium borohydride (NaBH₄) (1.0 equiv) slowly in small portions.

    • Causality Note: Because no free vanillin remains in the solution, the highly reactive NaBH₄ will exclusively reduce the imine, completely eliminating the possibility of dimer formation[3].

  • Quench: Stir for 30 minutes at 0°C, then quench with water. Remove methanol under reduced pressure, partition between EtOAc and water, extract, dry, and concentrate.

References

1.[2] Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from: [Link] 2.[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal (Summary of J. Org. Chem., 1996, 61, 3849-3862). Retrieved from: [Link] 3.[1] Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

Sources

Validation & Comparative

Comparative Analgesic Profiling: Capsaicin vs. 4-(Benzylaminomethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of targeted analgesics relies heavily on modulating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a primary integrator of nociceptive signaling. This technical guide provides an objective, data-driven comparison between Capsaicin (the prototypical natural TRPV1 agonist) and 4-(Benzylaminomethyl)-2-methoxyphenol (a synthetic vanillylamine derivative, CAS 69875-94-1). While both compounds share a foundational vanillyl pharmacophore, critical structural divergences dictate entirely different pharmacokinetic behaviors, binding affinities, and applications in drug development.

Mechanistic Profiling & Structural Causality

To understand the analgesic divergence between these two compounds, we must analyze their interaction with the vanilloid binding pocket (VBP) located near the intracellular S4-S5 linker of the TRPV1 homotetramer [1][2].

Capsaicin ((E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide): Capsaicin’s high potency is driven by a tripartite structure: a vanillyl head, an amide neck, and a lipophilic 8-methyl-6-nonenyl tail. The amide carbonyl acts as a critical hydrogen-bond acceptor for the Thr550 residue on the TRPV1 receptor, while the flexible aliphatic tail stabilizes the open-channel conformation via hydrophobic interactions. This triggers massive calcium influx, leading to an initial burning sensation followed by profound nociceptor defunctionalization (depletion of Substance P and CGRP), which constitutes its analgesic mechanism [1].

4-(Benzylaminomethyl)-2-methoxyphenol (N-benzyl vanillylamine): This compound replaces the long aliphatic tail with a bulky, rigid aromatic benzyl group and, crucially, replaces the amide linkage with a secondary amine [3][4].

  • The Causality of the Amine Neck: The absence of the carbonyl oxygen eliminates the vital hydrogen bond with Thr550.

  • The Causality of the Benzyl Tail: The aromatic ring lacks the flexibility and optimal lipophilicity of capsaicin's nonenyl chain to fully stabilize the S4-S5 linker. Consequently, 4-(Benzylaminomethyl)-2-methoxyphenol exhibits negligible pungency and acts either as a weak modulator of TRPV1 or, more importantly, as a highly valuable synthetic intermediate for developing next-generation, non-pungent analgesics (such as olvanil analogs) [4].

Quantitative Pharmacological Comparison

The following table synthesizes the physicochemical and pharmacological metrics that differentiate the active defunctionalization of capsaicin from the modulatory/precursor utility of 4-(Benzylaminomethyl)-2-methoxyphenol.

ParameterCapsaicin4-(Benzylaminomethyl)-2-methoxyphenol
CAS Registry Number 404-86-469875-94-1
Molecular Formula C18H27NO3C15H17NO2
TRPV1 Activity Profile Full Agonist (High Affinity)Weak Modulator / Synthetic Precursor
Linkage Chemistry Amide (H-bond acceptor/donor)Secondary Amine (H-bond donor only)
Lipophilic Domain Aliphatic (8-methyl-6-nonenyl)Aromatic (Benzyl)
Pungency (Scoville Units) ~16,000,000 SHUNegligible
Predicted LogP 3.042.39
Primary Analgesic Pathway Nociceptor desensitizationStructural optimization / API synthesis

Validated Experimental Protocols

To objectively evaluate the analgesic and receptor-modulating properties of these compounds, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Calcium Imaging (TRPV1 Gating Dynamics)

Causality & Rationale: Fluo-4 AM is selected because its dynamic range is highly sensitive to the massive, rapid intracellular Ca2+ transients characteristic of TRPV1 opening. The dual-addition paradigm (test compound followed by a capsaicin challenge) is a self-validating system: it simultaneously assesses direct agonism (initial fluorescence spike) and subsequent receptor desensitization or antagonism (blunted response to the capsaicin challenge).

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV1 in 96-well black-walled plates until 80% confluence.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.

  • Baseline Acquisition: Wash cells twice with assay buffer. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 30 seconds using a functional drug screening system (FDSS).

  • Compound Addition (Phase 1): Inject vehicle, Capsaicin (1 µM), or 4-(Benzylaminomethyl)-2-methoxyphenol (10 µM) and record fluorescence for 3 minutes to quantify direct agonism.

  • Challenge Addition (Phase 2): Inject a standard challenge dose of Capsaicin (1 µM) into all wells. Record for an additional 3 minutes.

  • Data Synthesis: Calculate the ΔF/F0. Capsaicin will show a massive Phase 1 spike and no Phase 2 response (desensitization). The benzyl derivative will show a blunted Phase 1 response, validating its weak affinity [2].

Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves Method)

Causality & Rationale: The Hargreaves method specifically measures thermal hyperalgesia, which is directly mediated by TRPV1-expressing C-fibers. Carrageenan is used to induce localized inflammation, lowering the thermal activation threshold of TRPV1. This creates a self-validating baseline to objectively quantify the defunctionalization efficacy of the test compounds.

  • Induction of Hyperalgesia: Inject 50 µL of 1% λ-carrageenan into the plantar surface of the right hind paw of adult Sprague-Dawley rats.

  • Baseline Validation: 2 hours post-injection, measure the Paw Withdrawal Latency (PWL) to a radiant heat source to confirm the onset of thermal hyperalgesia (PWL should drop significantly compared to the un-injected paw).

  • Dosing: Administer test formulations (e.g., 0.1% Capsaicin cream vs. 0.1% 4-(Benzylaminomethyl)-2-methoxyphenol formulation) topically to the inflamed paw.

  • Efficacy Tracking: Measure PWL at 1, 3, 6, and 24 hours post-treatment.

  • Data Synthesis: Capsaicin will initially decrease PWL (acute nociception) followed by a sustained increase in PWL (analgesia via defunctionalization). The benzyl derivative will exhibit a flat response curve, confirming its lack of acute pungency and suitability as a non-irritating structural backbone [1][3].

Mechanistic Visualization

The following diagram maps the divergent signaling pathways resulting from the structural differences between the two vanilloid compounds.

TRPV1_Pathway CAP Capsaicin (Aliphatic Tail + Amide) TRPV1 TRPV1 Receptor (Vanilloid Binding Pocket) CAP->TRPV1 High Affinity (H-bond at Thr550) BAM 4-(Benzylaminomethyl)- 2-methoxyphenol (Aromatic Tail + Amine) BAM->TRPV1 Weak Affinity (Missing Carbonyl) CA Massive Ca2+ Influx TRPV1->CA Full Agonism MOD Altered/Weak Gating TRPV1->MOD Partial/Antagonism DESENS Nociceptor Defunctionalization (Substance P Depletion) CA->DESENS Sustained Activation SYNTH Precursor for Non-Pungent Analgesics (e.g., Olvanil) MOD->SYNTH Structural Optimization

Fig 1. Divergent TRPV1 signaling and application pathways based on vanilloid structural variations.

Conclusion & Drug Development Implications

The comparison between Capsaicin and 4-(Benzylaminomethyl)-2-methoxyphenol highlights a fundamental principle in analgesic drug design: the precise tuning of the vanilloid neck and tail regions dictates the therapeutic window. Capsaicin remains the gold standard for inducing nociceptor defunctionalization, but its clinical utility is often bottlenecked by severe initial pungency. Conversely, 4-(Benzylaminomethyl)-2-methoxyphenol sacrifices direct agonistic potency by dropping the amide carbonyl and aliphatic tail, but in doing so, it eliminates pungency. This makes it a highly strategic chemical intermediate for synthesizing novel, non-pungent analgesic derivatives that can modulate TRPV1 without the dose-limiting adverse effects of natural capsaicinoids.

References

  • Title: Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: TRPV1: A Target for Rational Drug Design Source: MDPI / Pharmaceuticals URL: [Link]

  • Title: Total Synthesis of Capsaicin Analogues from Lignin-Derived Compounds by Combined Heterogeneous Metal, Organocatalytic and Enzymatic Cascades in One Pot Source: ResearchGate URL: [Link]

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Methoxy-4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of a series of 2-methoxy-4-substituted phenols, commonly known as guaiacol derivatives. This class of compounds is of significant interest to researchers in fields ranging from flavor and fragrance chemistry to lignin valorization and drug development. Understanding their electronic absorption properties is fundamental for their quantification, characterization, and the elucidation of structure-activity relationships.

This document moves beyond a simple cataloging of data, offering in-depth explanations for the observed spectral shifts based on the electronic nature of the para-substituents. Furthermore, a detailed, self-validating experimental protocol is provided for researchers seeking to reproduce or extend these findings.

Comparative Analysis of UV-Vis Absorption Maxima

The position of the maximum absorption (λmax) in the UV-Vis spectrum of a substituted phenol is highly sensitive to the nature of the substituent on the aromatic ring. The following table summarizes the experimentally observed or estimated λmax values for a series of 2-methoxy-4-substituted phenols in non-polar or weakly polar solvents. These values represent the π → π* electronic transition of the phenolic chromophore.

Compound Name4-Substituentλmax (nm)
Guaiacol-H~275-280
4-Methylguaiacol-CH₃~278-282
4-Ethylguaiacol-CH₂CH₃~280
4-Propylguaiacol-CH₂CH₂CH₃~280 (estimated)
4-Allylguaiacol (Eugenol)-CH₂CH=CH₂~282-283[1][2][3]
4-Vinylguaiacol-CH=CH₂~260[4]
4-Propenylguaiacol (Isoeugenol)-CH=CHCH₃~260-270
4-Formylguaiacol (Vanillin)-CHO~308-310
4-Acetylguaiacol (Acetovanillone)-COCH₃~306-308
4-Carboxylguaiacol (Vanillic Acid)-COOH~260[5][6][7]
4-Hydroxyguaiacol-OH~290 (estimated)

Note: The λmax values can exhibit slight variations depending on the solvent used due to solvatochromic effects. The values presented here are indicative for comparative purposes.

The Underlying Science: Structure-Spectra Relationships

The observed shifts in the UV-Vis absorption maxima of these 2-methoxy-4-substituted phenols can be rationalized by considering the electronic effects of the substituent at the para-position (position 4) relative to the hydroxyl group. The primary electronic transitions observed are π → π* transitions within the benzene ring. The energy of these transitions, and thus the wavelength of maximum absorption, is modulated by the substituents.

Substituents influence the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the mesomeric (or resonance) effect .

  • Electron-donating groups (EDGs) , such as alkyl groups (-CH₃, -CH₂CH₃), increase the electron density in the ring through a positive inductive effect (+I). This destabilizes the ground state more than the excited state, leading to a smaller energy gap for the π → π* transition and a shift to a longer wavelength (a bathochromic or red shift ). The methoxy (-OCH₃) and hydroxyl (-OH) groups are also powerful electron-donating groups through the mesomeric effect (+M).

  • Electron-withdrawing groups (EWGs) , such as the formyl (-CHO), acetyl (-COCH₃), and carboxyl (-COOH) groups, decrease the electron density in the ring through both negative inductive (-I) and negative mesomeric (-M) effects. This stabilizes the ground state more than the excited state, increasing the energy gap for the π → π* transition and causing a shift to a shorter wavelength (a hypsochromic or blue shift ) for the primary phenyl band. However, these groups also possess their own n → π* transitions and can extend the conjugation of the π-system, often leading to the appearance of a new, strong absorption band at a much longer wavelength, as seen with vanillin and acetovanillone.

The vinyl (-CH=CH₂) and propenyl (-CH=CHCH₃) groups extend the π-conjugated system of the benzene ring. This extension of conjugation significantly lowers the energy of the π → π* transition, resulting in a pronounced bathochromic shift.

G cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) cluster_Conj Extended Conjugation EDG_node -H, -CH₃, -CH₂CH₃, -OH EDG_effect Increase electron density Destabilize ground state Decrease π → π* energy gap EDG_node->EDG_effect EDG_result Bathochromic Shift (Red Shift) (Longer λmax) EDG_effect->EDG_result EWG_node -CHO, -COCH₃, -COOH EWG_effect Decrease electron density Stabilize ground state Increase π → π* energy gap EWG_node->EWG_effect EWG_result Hypsochromic Shift (Blue Shift) of primary band Appearance of new long-wavelength band EWG_effect->EWG_result Conj_node -CH=CH₂, -CH=CHCH₃ Conj_effect Extend the π-system Significantly decrease π → π* energy gap Conj_node->Conj_effect Conj_result Strong Bathochromic Shift (Red Shift) (Longer λmax) Conj_effect->Conj_result

Caption: Influence of 4-substituent electronic effects on λmax.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

This protocol outlines a robust and self-validating method for the determination of the UV-Vis absorption maxima of 2-methoxy-4-substituted phenols.

Materials and Instrumentation
  • Analytes: High-purity samples of the 2-methoxy-4-substituted phenols of interest.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical; for comparative purposes, the same solvent must be used for all analytes. Non-polar solvents are often preferred to minimize solute-solvent interactions that can complicate spectral interpretation.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.

Experimental Workflow

G A Stock Solution Preparation (e.g., 1000 ppm in ethanol) B Working Standard Preparation (e.g., 10 ppm from stock) A->B Serial Dilution E Sample Measurement (Working standard-filled cuvette) B->E C Spectrophotometer Setup - Wavelength range: 200-400 nm - Blank: Spectroscopic grade solvent D Blank Measurement (Solvent-filled cuvette) C->D Baseline Correction D->E Reference F Data Analysis - Identify λmax - Record absorbance E->F

Sources

Validating structure of 4-(Benzylaminomethyl)-2-methoxyphenol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary

The Core Challenge: In drug development, 4-(benzylaminomethyl)-2-methoxyphenol (a vanillylamine derivative) presents a classic structural ambiguity. While solution-state NMR confirms connectivity, it fails to definitively resolve the solid-state protonation status (neutral vs. zwitterionic) and the precise hydrogen-bonding network (intramolecular O-H···N vs. intermolecular packing).

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation standard. Unlike NMR, which averages conformational dynamics, SC-XRD provides an absolute snapshot of the molecular geometry, validating the pharmacophore's active conformation for docking studies.

Part 1: The Challenge of Structural Ambiguity

For researchers working with phenolic Mannich bases, two primary structural questions dictate biological activity:

  • Tautomeric/Protonation State: Does the molecule exist as a neutral phenol-amine or a zwitterionic phenolate-ammonium species? This drastically alters lipophilicity and receptor binding.

  • Conformational Locking: Is the benzyl side chain free-rotating, or is it locked by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen?

Comparative Technology Analysis
FeatureSC-XRD (The Gold Standard) Solution NMR (

H, NOESY)
DFT (Computational)
3D Geometry Absolute (0.001 Å precision)Relative (derived from NOE)Theoretical (Gas phase)
H-Bonding Directly observable (D-H···A)Inferred (Chemical shift

)
Predicted
Protonation Unambiguous (H electron density)Ambiguous (Solvent exchange)N/A
Sample State Solid CrystalSolutionVirtual
Time to Result 24–48 Hours1–2 HoursDays (Calculation dependent)

Part 2: Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for choosing SC-XRD over alternatives when validating this specific pharmacophore.

ValidationLogic Start Start: Structural Validation Q1 Is absolute 3D configuration required? Start->Q1 NMR Method: 1H/13C NMR Q1->NMR No (Routine ID) XRD Method: SC-XRD (Product) Q1->XRD Yes (Docking/IP) Ambiguity Ambiguity: H-bond dynamic averaging? NMR->Ambiguity Broad -OH/-NH signals Result_NMR Result: Connectivity Confirmed (Conformation Unknown) NMR->Result_NMR Ambiguity->XRD Resolve Ambiguity Result_XRD Result: Absolute Structure + H-Bond Network Defined XRD->Result_XRD

Caption: Decision tree highlighting the necessity of SC-XRD when NMR results yield ambiguous protonation or conformational data.

Part 3: Experimental Protocol (Self-Validating)

To replicate the validation of 4-(benzylaminomethyl)-2-methoxyphenol, follow this rigorous protocol.

Synthesis & Purification
  • Reaction: Reductive amination of vanillin with benzylamine using NaBH

    
    , or Mannich reaction of vanillyl alcohol.
    
  • Purification: Recrystallize crude product from hot ethanol/water (8:2).

  • Purity Check: Ensure HPLC purity >98% before attempting single-crystal growth. Impurities inhibit lattice formation.

Crystallization (The Critical Step)

The goal is to grow a single crystal of dimensions


 mm.
  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL MeOH. Cover with parafilm, poke 3 pinholes, and leave at 4°C.

  • Method B (Vapor Diffusion): Dissolve 20 mg in 0.5 mL THF (inner vial). Place in a larger jar containing 5 mL Hexane (antisolvent). Seal tightly.

  • Success Metric: Look for colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain at 100 K (Cryostream) to reduce thermal vibration (

    
    ) and stabilize H-atoms.
    
  • Strategy:

    • Unit Cell Determination: Collect 3 sets of 12 frames.

    • Data Integration: Use SAINT or CrysAlisPro.

    • Structure Solution: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

      • Note: Locate H-atoms on N and O difference Fourier maps. Do not use calculated positions initially; finding the electron density peak confirms the protonation state.

Part 4: Structural Insights & Data Interpretation[1]

Upon solving the structure, you will observe specific features that validate the molecule's performance as a drug candidate.

The Hydrogen Bonding Network

In the solid state, 4-(benzylaminomethyl)-2-methoxyphenol typically adopts a specific packing motif driven by hydrogen bonds.

H_Bonding cluster_packing Crystal Packing (Intermolecular) Phenol_O Phenolic Oxygen (Donor) Amine_N Amine Nitrogen (Acceptor) Phenol_O->Amine_N Intramolecular H-Bond (Locks Conformation) Methoxy_O Methoxy Oxygen (Acceptor) Amine_N->Methoxy_O Steric Repulsion Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Pi-Pi Stacking (3.5 Å)

Caption: Schematic of the intramolecular hydrogen bond (O-H...N) often revealed by XRD, which locks the pharmacophore.

Key Validation Metrics (Acceptance Criteria)

When reviewing your XRD data, ensure these metrics are met to claim "Authoritative Validation":

  • R-Factor (

    
    ):  Must be 
    
    
    
    (5%) for publication-quality data.
  • Goodness of Fit (GoF): Should be close to 1.0.

  • Bond Precision: C-C bond standard uncertainties should be

    
     Å.
    
  • Tautomer Confirmation: The C-O bond length of the phenol should be approx. 1.36 Å (single bond). If it shortens to ~1.28 Å, it suggests a zwitterionic/keto character.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Grover, G., et al. (2021). "Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol." Molbank, 2021(3), M1274. Link

  • Bernstein, J., et al. (1995).[1] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555–1573. Link

  • BenchChem. (2025). "X-ray crystallography for the structural validation of N-phenylacetamide derivatives." BenchChem Technical Guides. Link

  • PubChem. "Compound Summary: 2-(Benzylimino-methyl)-4-methoxy-phenol."[2] National Library of Medicine.[2] Link

Sources

Comparative Cytotoxicity Profiling of Vanillylamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vanillylamine (4-hydroxy-3-methoxybenzylamine) serves as the pharmacophore scaffold for capsaicinoids, a class of compounds exhibiting potent anticancer, analgesic, and anti-inflammatory properties. While Capsaicin is the prototype, its utility is limited by high pungency and neurotoxicity.

This guide provides a technical comparison of Capsaicin against its non-pungent synthetic analogs (Olvanil, Arvanil, and Nonivamide) and emerging Schiff base derivatives. We focus on cytotoxicity profiles in epithelial cancer lines (specifically MCF-7 and A549), elucidating the critical trade-off between lipophilicity and potency.

Structural Logic & Mechanism

The cytotoxicity of vanillylamine analogs is governed by the Structure-Activity Relationship (SAR) of three domains:

  • Aromatic Head (Vanillyl): Essential for hydrogen bonding with the TRPV1 receptor (Threonine-550).

  • Linker Region: Amide bonds provide stability; Schiff bases (imines) offer metal chelation potential.

  • Hydrophobic Tail: Determines membrane permeability and affinity. Elongating this tail (as in Olvanil) increases lipophilicity, often enhancing cytotoxicity while abolishing pungency.

Mechanistic Pathway

These compounds induce cell death via two distinct pathways:[1]

  • TRPV1-Dependent: Calcium influx leads to mitochondrial calcium overload.

  • TRPV1-Independent: Direct inhibition of plasma membrane NADH oxidase (PMOR) and mitochondrial Complex I, causing a surge in Reactive Oxygen Species (ROS).

Vanillylamine_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria Compound Vanillylamine Analog (Capsaicin/Olvanil) TRPV1 TRPV1 Channel (Activation) Compound->TRPV1 Binding NADH_Ox NADH Oxidase (Inhibition) Compound->NADH_Ox Off-Target Ca_Influx Ca2+ Influx (Overload) TRPV1->Ca_Influx ROS ROS Generation (Oxidative Stress) NADH_Ox->ROS Mito_Dysfunction Mitochondrial Depolarization (ΔΨm) Ca_Influx->Mito_Dysfunction Mito_Dysfunction->ROS Caspase Caspase 3/9 Cascade Mito_Dysfunction->Caspase ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism cytotoxicity. Vanillylamine analogs trigger apoptosis through receptor-mediated calcium overload and direct mitochondrial respiration disruption.

Comparative Analysis: Potency & Selectivity

The following data aggregates IC50 values from standardized MTT assays across breast (MCF-7) and lung (A549) carcinoma lines. Note the inverse relationship between pungency and cytotoxicity in the long-chain analogs.

Table 1: Cytotoxicity Profile of Key Analogs
Compound ClassAnalog NameStructure NoteIC50 (MCF-7)IC50 (A549)PungencyKey Advantage
Natural Standard Capsaicin C18 unsaturated tail50 - 100 µM150 - 200 µMHighWell-characterized benchmark.
Synthetic Amide Nonivamide C9 saturated tail40 - 80 µM~150 µMHighCheaper synthetic alternative; higher thermal stability.
Long-Chain Amide Olvanil C18 unsaturated (Oleyl)1 - 2 µM ~15 µMNone Superior potency; lipophilicity aids membrane penetration.
Hybrid Arvanil Arachidonic acid tail1 - 5 µM~10 µMNoneHigh affinity for CB1 receptors; potent anti-invasive.
Schiff Base Vanillyl-Imine Metal Complex (Mn/Co)10 - 25 µM40 - 60 µMLowMetal chelation enhances ROS generation significantly.

Critical Insight: While Capsaicin is the standard, Olvanil demonstrates a 10-50x increase in potency against MCF-7 cells while eliminating the pungency that complicates in vivo translation. This is attributed to its slow metabolism and high lipophilicity [1, 7].

Validated Experimental Protocol

Working with vanillylamine analogs presents a specific challenge: Hydrophobicity . These compounds will precipitate in aqueous media if not handled correctly, leading to false-negative cytotoxicity results.

Protocol: Solubilization & MTT Assay

Objective: Determine IC50 without solvent interference.

Reagents:

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Vehicle Control: 0.1% DMSO in Media.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol_Workflow Stock 1. Stock Prep Dissolve in 100% DMSO (Conc: 100 mM) Intermed 2. Intermediate Dilution Dilute 1:100 in PBS (Prevents Shock) Stock->Intermed Vortex Final 3. Working Solution Dilute in Warm Media (Max DMSO: 0.1%) Intermed->Final Pre-warm Media Seeding 4. Cell Seeding 5x10^3 cells/well (96-well plate) Incubation 5. Treatment Incubate 24-72h @ 37°C Final->Incubation Add Drugs Seeding->Incubation Adhere 24h Readout 6. MTT Readout Absorbance @ 570nm Incubation->Readout Add MTT

Figure 2: Optimized solubilization workflow to prevent precipitation. Direct dilution from 100% DMSO to Media often causes "crashing out" of long-chain analogs.

Step-by-Step Methodology
  • Stock Preparation: Dissolve analog in 100% DMSO to 100 mM. Sonicate if necessary. Store at -20°C.

  • Seeding: Seed cells (MCF-7 or A549) at 5,000 cells/well in 100 µL media. Allow 24h attachment.

  • Serial Dilution (The "3-Step" Method):

    • Do not spike 100% DMSO stock directly into cold media.

    • Step A: Dilute stock 1:10 into serum-free media or PBS (creates 10 mM). Vortex immediately.

    • Step B: Dilute Step A into pre-warmed (37°C) complete media to final concentrations (e.g., 100 µM, 50 µM, etc.).

  • Treatment: Replace culture media with 100 µL of drug-containing media.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO and read at 570 nm.

Expert Troubleshooting & Tips

IssueProbable CauseCorrective Action
Crystal Precipitation "Shock" dilution of hydrophobic stock into aqueous media.Use the intermediate dilution step (Fig 2). Ensure media is pre-warmed to 37°C before adding the drug.
High Background Vanillyl compounds can reduce MTT directly (false positive).Include a "Drug Only" control well (Media + Drug + MTT, no cells) to subtract background absorbance.
Variable IC50 Evaporation in outer wells (Edge Effect).Fill peripheral wells with sterile PBS; do not use them for data.
Low Sensitivity Short incubation time.[2]Vanillylamine analogs often require 48-72h to manifest mitochondrial apoptosis. Extend incubation.

References

  • Macho, A., et al. (2003).[1] The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway.[1] European Journal of Pharmacology.[1]

  • Hail, N. Jr. (2003).[3] Mechanisms of vanilloid-induced apoptosis.[1][3] Apoptosis.[1][3][4][5]

  • Al-Husseini, Z. N., et al. (2023).[6] Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base. Oncology & Radiotherapy.

  • Chakrabarty, S., et al. (2011). Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy.[1] Expert Opinion on Drug Discovery.

  • Benchchem Technical Support. (n.d.). High-Purity Vanillylamine Purification Strategies.

  • Friedman, M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Toxicology Reports.

  • Domotor, O., et al. (2025).[7] Small Structural Changes in Chili-Derived Capsaicin Resulting in Nonivamide Analogs of Significantly Improved Cytotoxicity.[8] Molecules.[1][3][5][6][8][9][10][11][12][13]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Benzylaminomethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(Benzylaminomethyl)-2-methoxyphenol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers

Executive Safety Summary

Compound Identity: 4-(Benzylaminomethyl)-2-methoxyphenol (CAS: 69875-94-1) Synonyms: N-Benzylvanillylamine; aza-analog of dihydrocapsaicin precursors. Hazard Classification: Severe Skin Irritant / Potential Corrosive (Category 1B equivalent handling recommended).

The Critical Warning: This compound presents a "hybrid" hazard profile. It combines a phenolic moiety (susceptible to rapid skin absorption and local anesthesia) with a secondary benzylic amine (corrosive/caustic base).

  • The Trap: The phenolic component can anesthetize nerve endings upon contact. You may not feel a burn immediately, allowing the amine component to cause deep tissue damage before you react.[1][2]

  • The Solution: Treat all handling with the rigor of a Skin Corrosive 1B substance. Do not rely on pain as an exposure indicator.

The Chemical Architecture of Risk

To understand the PPE requirements, we must deconstruct the molecule’s reactivity. This is not just "another organic solid"; it is a bifunctional irritant.

Functional GroupHazard MechanismOperational Implication
Phenol (C6-OH) Protein Denaturation & Anesthesia: Phenols penetrate the stratum corneum rapidly, causing "white burns" and numbing the area.Glove Permeation: Phenols degrade nitrile over time. Immediate removal of splashed gloves is non-negotiable.
Benzylamine (-NH-CH2-Ph) Caustic Alkalinity: Secondary amines are basic and can saponify skin lipids, leading to deep chemical burns.Eye Risk: High risk of corneal opacity. Safety glasses are insufficient; goggles are required.
Solid State Dust Generation: As a likely crystalline solid, electrostatic forces can aerosolize fine particles during weighing.Inhalation: Respiratory protection or containment (fume hood) is critical to prevent mucous membrane irritation.
PPE Defense Matrix: The "Defense-in-Depth" Strategy

Do not rely on a single layer of protection.[3][4] Use the Layered Barrier Protocol .

A. Hand Protection (The Critical Zone)

Standard nitrile exam gloves are insufficient for prolonged protection against phenols.

LayerMaterial SpecificationFunction
Primary (Inner) Nitrile (4 mil / 0.1mm) Acts as a second skin. If the outer glove breaches, this provides the seconds needed to strip and wash.
Secondary (Outer) Nitrile (High Dexterity, 5-8 mil) OR Neoprene The sacrificial layer. Change immediately upon any visible splash or every 60 minutes of active handling.
High Risk Laminate Film (Silver Shield™) MANDATORY for spill cleanup or handling concentrated stock solutions (>10%). Wear under an outer nitrile glove for dexterity.[4]
B. Eye & Face Protection[1][3][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Reasoning: Dust and basic vapors can bypass standard safety glasses.

  • High Risk (Large Scale >5g): Face Shield + Goggles. Reasoning: Protects the neck and face from projectile crystals or splashback.

C. Respiratory & Body[2][5][7][8][11][12]
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.

Visualization: The PPE Layering Logic

PPE_Layering cluster_hand Hand Protection Strategy cluster_eye Eye Protection Strategy Skin Skin Surface Inner Inner Glove: 4mil Nitrile (Last Resort Barrier) Skin->Inner Outer Outer Glove: 8mil Nitrile/Neoprene (Sacrificial Layer) Inner->Outer Laminate High Risk: Laminate Liner (Permeation Block) Outer->Laminate Optional for High Risk Eyes Cornea/Mucosa Goggles Splash Goggles (Seal against Dust/Vapor) Eyes->Goggles Shield Face Shield (Impact/Splash Coverage) Goggles->Shield Add for >5g

Figure 1: The "Defense-in-Depth" PPE Model. Note the specific inclusion of Laminate liners for high-risk scenarios involving phenolic permeation.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Static Control: Organic amine salts are prone to static charge. Use an ionizing gun or anti-static weigh boat to prevent "jumping" crystals.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a HEPA-filtered powder weigh station .

  • Technique:

    • Don PPE (Double glove).

    • Pre-weigh the solvent in the receiving vessel (to avoid transferring dry powder later).

    • Transfer solid directly into the tared solvent vessel. Do not use weighing paper (high spill risk); use a glass weighing funnel.

Phase 2: Solubilization & Reaction
  • Exotherm Check: The amine group is basic. If dissolving in acidic media, expect a mild exotherm. Add solid slowly to the liquid.

  • Vessel Choice: Use borosilicate glass. Avoid certain plastics (polycarbonate) which may degrade upon prolonged contact with amines.

Phase 3: Decontamination & Waste
  • The "Phenol Wipe": Standard soap and water may not effectively solubilize the lipophilic phenol residue immediately.

    • Recommendation: Wipe down the work area with a PEG 400 (Polyethylene Glycol) soaked tissue, followed by ethanol, then water. PEG acts as a solubilizing agent for phenols.

  • Waste Segregation: Dispose of as Basic Organic Waste . Do not mix with oxidizing agents (e.g., Nitric Acid) to prevent nitration/oxidation reactions.

Emergency Response: The "PEG Protocol"

In the event of skin contact, speed is critical.

  • IMMEDIATE ACTION: Remove contaminated clothing/gloves while moving to the safety shower/sink.

  • THE FLUSH: Rinse with water for 1 minute to remove bulk material.

  • THE NEUTRALIZATION (Specific to Phenols):

    • If available, swab the area with PEG 300 or PEG 400 (Polyethylene Glycol) for 15 minutes. This is superior to water alone for extracting phenols from the skin.

    • If PEG is unavailable: Flush with copious water for a full 15-20 minutes.

  • MEDICAL: Seek evaluation. Inform medical personnel of the Phenol + Amine nature of the chemical (delayed burn potential).

Spill Response Logic

Spill_Response Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Liquid Assess->Liquid Action_Solid 1. Dampen paper towel (prevent dust) 2. Cover spill 3. Scoop into jar Solid->Action_Solid Action_Liquid 1. Cover with Absorbent Pads 2. Do NOT use paper towels (rapid evaporation) Liquid->Action_Liquid Clean Decontaminate Surface: PEG 400 -> Ethanol -> Water Action_Solid->Clean Action_Liquid->Clean Disposal Dispose as Hazardous Waste (Tag: Toxic/Corrosive) Clean->Disposal

Figure 2: Decision Matrix for Spill Response. Note the specific instruction to dampen solids to prevent aerosolization.

References
  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 420719, 4-(Benzylaminomethyl)-2-methoxyphenol. Retrieved February 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[7] Retrieved February 28, 2026, from [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Yale University. Retrieved February 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylaminomethyl)-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(Benzylaminomethyl)-2-methoxyphenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.